MF-095
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H31N3O4S |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C27H31N3O4S/c1-27(2,3)30-35(33,34)24-14-8-11-20-21(24)12-7-13-22(20)28-26(32)23(29-25(31)19-15-16-19)17-18-9-5-4-6-10-18/h4-14,19,23,30H,15-17H2,1-3H3,(H,28,32)(H,29,31)/t23-/m0/s1 |
InChI Key |
JSNVUWHDPLJARW-QHCPKHFHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Selective GPR120 Agonists
For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the mechanism of action of selective G protein-coupled receptor 120 (GPR120) agonists. While specific public information on a compound designated "MF-095" is not available, this guide will focus on the well-characterized selective GPR120 agonist, referred to as compound A (cpdA), as a representative molecule to elucidate the core mechanisms.
Selective GPR120 agonists are emerging as a promising therapeutic class for metabolic and inflammatory disorders. Their action is primarily mediated through the activation of GPR120, a receptor for long-chain free fatty acids, which is expressed in various cell types including macrophages, adipocytes, and enteroendocrine cells.[1][2][3] The activation of GPR120 triggers a cascade of intracellular signaling events that culminate in potent anti-inflammatory and insulin-sensitizing effects.[1][4]
Core Mechanism: GPR120 Activation and Downstream Signaling
The principal mechanism of action for selective GPR120 agonists like cpdA involves binding to and activating the GPR120 receptor. This activation initiates signaling through two primary pathways: the Gαq/11 pathway and the β-arrestin-2 pathway.[4]
Upon agonist binding, GPR120, a Gαq/11-coupled receptor, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] This cascade can be monitored through assays measuring intracellular Ca2+ mobilization and IP3 production.[1][4]
Simultaneously, GPR120 activation leads to the recruitment of β-arrestin-2.[1][4] This interaction is crucial for mediating the anti-inflammatory effects of GPR120 agonists. The GPR120/β-arrestin-2 complex can interact with and inhibit TAB1, a key component of the TAK1 signaling complex, thereby preventing the activation of downstream inflammatory pathways such as NF-κB and JNK.[1]
Quantitative Analysis of GPR120 Agonist Activity
The potency and efficacy of selective GPR120 agonists are quantified through various in vitro assays. The following table summarizes the key quantitative data for the representative compound A (cpdA).
| Parameter | Species | Assay | EC50 / IC50 | Reference |
| Gαq/11 Activation | Human | Ca2+ Mobilization | ~0.5 µM | [1] |
| Gαq/11 Activation | Mouse | Ca2+ Mobilization | ~0.5 µM | [1] |
| Gαq/11 Activation | Human | IP3 Production | ~0.4 µM | [1][4] |
| Gαq/11 Activation | Mouse | IP3 Production | ~0.4 µM | [1][4] |
| β-arrestin-2 Recruitment | Human | β-arrestin-2 Interaction Assay | ~0.35 µM | [1][4] |
| β-arrestin-2 Recruitment | Mouse | β-arrestin-2 Interaction Assay | ~0.35 µM | [1][4] |
| Anti-inflammatory Activity | Mouse | LPS-induced NF-κB Luciferase Activity | Significant inhibition at 10 µM | [1] |
Signaling Pathway Visualization
The signaling cascade initiated by a selective GPR120 agonist is depicted in the following diagram:
Caption: GPR120 signaling cascade upon agonist binding.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the mechanism of action of selective GPR120 agonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR120 activation.
-
Cell Line: HEK293 cells transiently transfected with human or mouse GPR120 expression vectors.
-
Methodology:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
The cells are washed, and a baseline fluorescence reading is taken.
-
The GPR120 agonist (e.g., cpdA) is added at various concentrations.
-
Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader.
-
Dose-response curves are generated to determine the EC50 value.
-
Inositol Trisphosphate (IP3) Production Assay
This assay quantifies the production of IP3, a second messenger in the Gαq/11 pathway.
-
Cell Line: HEK293 cells expressing human or mouse GPR120.
-
Methodology:
-
Cells are cultured in 24-well plates.
-
Cells are treated with the GPR120 agonist for a specified time (e.g., 30 minutes).
-
The reaction is stopped, and the cells are lysed.
-
The concentration of IP3 in the cell lysate is measured using a commercially available IP3 competition ELISA kit.
-
Data is normalized to the basal level, and dose-response curves are plotted to calculate the EC50.[1]
-
β-arrestin-2 Interaction Assay
This assay assesses the recruitment of β-arrestin-2 to the activated GPR120 receptor.
-
Methodology: A common method is the PathHunter® β-arrestin recruitment assay.
-
Cells co-expressing GPR120 fused to a ProLink™ tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) are used.
-
Upon agonist binding to GPR120, β-arrestin-2 is recruited, forcing the complementation of the ProLink and EA fragments of the β-galactosidase enzyme.
-
A substrate is added, and the resulting chemiluminescent signal is measured.
-
The intensity of the signal is proportional to the extent of β-arrestin-2 recruitment, allowing for the determination of the agonist's EC50.[1][4]
-
NF-κB Luciferase Reporter Assay
This assay measures the anti-inflammatory activity of the GPR120 agonist by quantifying the inhibition of NF-κB signaling.
-
Cell Line: Primary macrophages isolated from wild-type and GPR120-knockout mice.
-
Methodology:
-
Macrophages are transiently transfected with an NF-κB luciferase reporter construct.
-
Cells are pre-treated with the GPR120 agonist for 1 hour.
-
Inflammation is induced by treating the cells with lipopolysaccharide (LPS) for 6 hours.
-
Cells are lysed, and luciferase activity is measured using a luminometer.
-
The fold change in luciferase activity over basal levels is calculated to assess the inhibitory effect of the GPR120 agonist on NF-κB activation.[1]
-
Experimental Workflow Visualization
The general workflow for assessing the anti-inflammatory effect of a GPR120 agonist in vitro is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. golgineurosciences.com [golgineurosciences.com]
- 3. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Inactive Analog MF-095: A Validated Negative Control for USP30 Inhibition Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 30 (USP30), a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane, has emerged as a critical negative regulator of mitophagy.[1][2] By removing ubiquitin chains from mitochondrial proteins, USP30 counteracts the pro-mitophagy signaling cascade mediated by the PINK1 kinase and Parkin E3 ligase.[1][2][3] Inhibition of USP30 is therefore a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease.[3][4] Robust and reliable in vitro and in vivo studies are essential to validate USP30 inhibitors. A crucial component of such studies is the use of a well-characterized negative control to ensure that the observed effects are due to specific inhibition of USP30 and not off-target activities. MF-095, a close structural analog of the potent and selective USP30 inhibitor MF-094, serves as an ideal negative control for these studies due to its significantly lower potency.[5][6] This technical guide provides a comprehensive overview of this compound and its application in USP30 inhibition research, including comparative data with its active counterpart, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Analysis of MF-094 and this compound
The primary rationale for using this compound as a negative control lies in its dramatically reduced inhibitory activity against USP30 compared to MF-094. This difference in potency, typically spanning two orders of magnitude, allows researchers to distinguish specific effects of USP30 inhibition from non-specific or compound-related effects.[5]
| Compound | Chemical Structure | USP30 IC50 | Key Characteristics | References |
| MF-094 | (S)-N-(1-((5-(N-(tert-butyl)sulfamoyl)naphthalen-1-yl)amino)-1-oxo-3-phenylpropan-2-yl)cyclopropanecarboxamide | 0.12 µM (120 nM) | Potent and selective USP30 inhibitor. Increases protein ubiquitination and accelerates mitophagy. | [1][5][7] |
| This compound | (S)-N-(1-((5-(N-(tert-butyl)sulfamoyl)naphthalen-1-yl)amino)-1-oxo-3-phenylpropan-2-yl)cyclopropanecarboxamide | > 10 µM | Structurally similar analog of MF-094 with significantly reduced potency. Used as a negative control. | [5][6][8] |
Signaling Pathway: PINK1/Parkin-Mediated Mitophagy and the Role of USP30
Understanding the signaling pathway in which USP30 functions is critical for designing and interpreting inhibition studies. The PINK1/Parkin pathway is a major route for the clearance of damaged mitochondria.
References
- 1. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 5. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. medkoo.com [medkoo.com]
The Role of MF-095 in Mitophagy and Mitochondrial Quality Control Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial quality control is a critical cellular process for maintaining homeostasis and preventing diseases, particularly neurodegenerative disorders. A key aspect of this is mitophagy, the selective degradation of damaged mitochondria. The ubiquitin-specific protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane, acts as a crucial negative regulator of this process. This technical guide delves into the role of MF-095, a critical molecular probe, in the investigation of mitophagy and mitochondrial quality control. This compound serves as the structurally similar but significantly less potent negative control for MF-094, a potent and selective inhibitor of USP30. The use of this compound is essential for validating that the observed pro-mitophagic effects of MF-094 are specifically due to the inhibition of USP30. This guide provides an in-depth overview of the underlying signaling pathways, quantitative data from key experiments, and detailed experimental protocols for utilizing these compounds in research.
Introduction to Mitophagy and Mitochondrial Quality Control
Mitochondria are dynamic organelles essential for cellular energy production, metabolism, and signaling. To ensure cellular health, a stringent mitochondrial quality control system operates to manage mitochondrial function and turnover. This system involves several processes, including mitochondrial biogenesis, dynamics (fission and fusion), and the selective removal of damaged or superfluous mitochondria through a specialized form of autophagy known as mitophagy.
Dysfunctional mitochondria can produce excessive reactive oxygen species (ROS) and release pro-apoptotic factors, contributing to cellular damage and the pathogenesis of numerous diseases, including Parkinson's disease, Alzheimer's disease, and certain cancers. Mitophagy is therefore a critical cytoprotective mechanism.
The best-characterized mitophagy pathway is the PINK1/Parkin signaling cascade.
The PINK1/Parkin Mitophagy Pathway and the Role of USP30
The PINK1/Parkin pathway is a primary mechanism for identifying and targeting damaged mitochondria for degradation.
-
Sensing Damage: In healthy mitochondria, the serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved and degraded. However, upon mitochondrial damage, characterized by a loss of membrane potential, PINK1 import is stalled, leading to its accumulation on the outer mitochondrial membrane (OMM).
-
Signal Amplification: Accumulated PINK1 autophosphorylates and then phosphorylates ubiquitin molecules on the OMM at serine 65 (p-Ser65-Ub). This phosphorylation event serves as a recruitment signal for the E3 ubiquitin ligase Parkin.
-
Parkin Activation and Ubiquitination: Parkin, recruited to the damaged mitochondrion, is also phosphorylated by PINK1, leading to its full activation. Activated Parkin then ubiquitinates numerous OMM proteins, creating poly-ubiquitin chains that act as a "eat-me" signal.
-
Autophagosome Recruitment: These ubiquitin chains are recognized by autophagy receptors (e.g., optineurin, NDP52), which in turn recruit the core autophagy machinery to engulf the damaged mitochondrion within a double-membraned vesicle called an autophagosome.
-
Degradation: The autophagosome then fuses with a lysosome to form an autolysosome, where the mitochondrial cargo is degraded and its components are recycled.
The Role of USP30:
Ubiquitin-specific protease 30 (USP30) is a deubiquitinating enzyme (DUB) that is constitutively present on the outer mitochondrial membrane. It acts as a negative regulator or a "brake" on mitophagy by counteracting the action of Parkin.[1] USP30 removes the ubiquitin chains that Parkin adds to OMM proteins, thereby dampening the signal for mitochondrial degradation.[1] Inhibition of USP30 is therefore a promising therapeutic strategy to enhance the clearance of damaged mitochondria in diseases associated with mitochondrial dysfunction.[2][3]
MF-094 and this compound: Key Chemical Probes for Studying USP30
MF-094 is a potent and selective small-molecule inhibitor of USP30.[4] It has been shown to increase protein ubiquitination on mitochondria and accelerate mitophagy.[4][5]
This compound is a structurally related analogue of MF-094 that is significantly less potent as a USP30 inhibitor.[6] It is therefore an ideal negative control for in-cell and in-vivo studies to ensure that the observed biological effects of MF-094 are due to on-target inhibition of USP30 and not off-target effects.
Quantitative Data on USP30 Inhibition and Mitophagy Enhancement
The following tables summarize key quantitative data from studies investigating the effects of USP30 inhibition on mitophagy. While specific data for this compound is often reported as having no significant effect, its inclusion in experiments is critical for data validation.
Table 1: In Vitro Potency of MF-094 against USP30
| Compound | Assay Type | Target | IC50 | Reference |
| MF-094 | Biochemical Assay | Human USP30 | 120 nM | [4] |
Table 2: Cellular Effects of USP30 Inhibition on Mitophagy Markers
| Cell Line | Treatment | Mitophagy Marker | Observed Effect | Reference |
| SH-SY5Y | USP30 siRNA knockdown | mitoKeima signal | Increased mitophagy | [7] |
| SH-SY5Y | USP30 Inhibitor (unnamed) | p-Ser65-Ub levels | Increased levels after mitochondrial uncoupling | [7] |
| C2C12 myotubes | MF-094 | mtDNA levels | Increased mitophagy | [8] |
| Neurons | MF-094 | MFN2 ubiquitination | Promoted ubiquitination by Parkin | [5][9] |
| PARK2 KO neurons | USP30 inhibitor (Compound 3) | TOM20 & HSP60 levels | Induced basal mitophagy and mitophagy of damaged mitochondria | [3][10] |
Signaling Pathways and Experimental Workflows
The PINK1/Parkin Mitophagy Pathway and the Inhibitory Role of USP30
Caption: The PINK1/Parkin mitophagy pathway and the inhibitory role of USP30.
Experimental Workflow for Assessing Mitophagy Using a USP30 Inhibitor
References
- 1. Mechanisms of mitophagy: PINK1, Parkin, USP30 and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]
- 3. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Development of MF-095: A Control Probe for USP30 Inhibition Studies
Introduction
MF-095 is a crucial chemical probe used in the study of the ubiquitin-specific protease 30 (USP30), an enzyme implicated in the regulation of mitophagy—the cellular process of clearing damaged mitochondria. Developed as a structurally similar but significantly less potent analogue of the potent and selective USP30 inhibitor MF-094, this compound serves as an essential negative control in biological experiments. Its use allows researchers to distinguish the specific effects of USP30 inhibition by MF-094 from any potential off-target effects of the chemical scaffold. This guide provides an in-depth overview of the discovery, development, and key data associated with this compound.
Discovery and Rationale for Development
The discovery of this compound is intrinsically linked to the development of MF-094, a potent inhibitor of USP30. Researchers identified a racemic phenylalanine derivative as a promising starting point for USP30 inhibitors, with an initial IC50 value below 1 μM.[1] Through structure-activity relationship (SAR) studies, this initial compound was optimized, leading to the identification of MF-094 as a highly potent and selective inhibitor.[1][2]
Recognizing the need for a robust negative control to validate the biological effects of MF-094, this compound was developed.[2] It was designed to be structurally analogous to MF-094 but with significantly diminished inhibitory activity against USP30.[2] This allows for direct comparison in cellular and in vivo models, ensuring that the observed phenotypes are due to the specific inhibition of USP30 and not other pharmacological properties of the compound series.
Chemical Properties
| Property | Value |
| IUPAC Name | (S)-N-(1-((5-(N-(tert-butyl)sulfamoyl)naphthalen-1-yl)amino)-1-oxo-3-phenylpropan-2-yl)cyclopropanecarboxamide |
| Molecular Formula | C27H31N3O4S |
| Molecular Weight | 493.62 g/mol |
| CAS Number | 2241021-89-4 |
Quantitative Data: Potency and Selectivity
This compound is characterized by its significantly lower potency against USP30 compared to its active counterpart, MF-094.
| Compound | Target | IC50 (nM) | Selectivity |
| MF-094 | USP30 | 120[3] | High (<30% inhibition for a panel of 22 other USPs at 10 µM)[3] |
| This compound | USP30 | Significantly less potent than MF-094[2] | Not explicitly reported, but implied to have minimal activity |
Experimental Protocols
While detailed, step-by-step synthesis protocols are often proprietary, the general approach to the synthesis of MF-094 and this compound can be inferred from the structure-activity relationship studies mentioned in the literature. The synthesis would likely involve the coupling of a substituted naphthalene (B1677914) sulfonamide core with a modified phenylalanine derivative.
A general protocol for a key biological assay to determine USP30 inhibition is outlined below:
USP30 Inhibition Assay (Enzymatic)
-
Reagents and Materials:
-
Recombinant human USP30 enzyme
-
Fluorogenic ubiquitin substrate (e.g., Ub-AMC)
-
Assay buffer (e.g., Tris-based buffer with DTT and Tween-20)
-
Test compounds (MF-094, this compound) dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Add assay buffer to the wells of the 384-well plate.
-
Add test compounds at various concentrations (typically a serial dilution). Include DMSO-only wells as a negative control.
-
Add the recombinant USP30 enzyme to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorogenic ubiquitin substrate.
-
Monitor the increase in fluorescence over time using a plate reader. The fluorescence is proportional to the amount of cleaved substrate.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations
Signaling Pathway of USP30 in Mitophagy
Caption: Role of USP30 in regulating Parkin-mediated mitophagy.
Experimental Workflow for USP30 Inhibitor Evaluation
Caption: Workflow for the discovery and evaluation of USP30 inhibitors.
Logical Relationship of MF-094 and this compound
Caption: Logical relationship between MF-094, this compound, and USP30.
Conclusion
References
- 1. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel highly selective inhibitors of ubiquitin specific protease 30 (USP30) accelerate mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Role of Ubiquitin-Specific Protease 30 (USP30) in Cellular Homeostasis: A Technical Guide for Researchers
An In-depth Examination of the USP30 Pathway, its Interplay with Mitophagy, Pexophagy, and Apoptosis, and its Potential as a Therapeutic Target.
Introduction
Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) that plays a critical role in maintaining cellular homeostasis. Localized primarily to the outer mitochondrial membrane and peroxisomes, USP30 acts as a negative regulator of two crucial cellular quality control pathways: mitophagy, the selective degradation of damaged mitochondria, and pexophagy, the selective removal of peroxisomes.[1][2] By removing ubiquitin chains from its substrates, USP30 counteracts the signaling cascades that lead to the clearance of these organelles.[3] Dysregulation of USP30 activity has been implicated in a range of pathologies, including neurodegenerative diseases such as Parkinson's disease, various cancers, and metabolic disorders, making it an attractive target for therapeutic intervention.[1][4][5] This technical guide provides a comprehensive overview of the USP30 pathway, detailed experimental protocols for its study, and quantitative data to aid researchers and drug development professionals in this field.
The Core USP30 Signaling Pathways
USP30 exerts its influence on cellular function through several key signaling pathways. These pathways are intricately regulated and involve a host of interacting proteins.
The PINK1/Parkin-Mediated Mitophagy Pathway
One of the most well-characterized functions of USP30 is its opposition to the PINK1/Parkin pathway of mitophagy.[6][7] This process is essential for the removal of damaged mitochondria, which, if left unchecked, can release reactive oxygen species (ROS) and pro-apoptotic factors, leading to cellular damage and death.
The pathway is initiated when a mitochondrion becomes damaged, leading to the stabilization of the kinase PINK1 on the outer mitochondrial membrane (OMM). PINK1 then phosphorylates ubiquitin molecules on the OMM, creating a signal that recruits the E3 ubiquitin ligase Parkin from the cytosol.[8] Parkin, in turn, ubiquitinates a multitude of OMM proteins, creating a feed-forward loop that amplifies the ubiquitin signal and marks the mitochondrion for degradation by the autophagosome.[9]
USP30 counteracts this process by removing the ubiquitin chains that Parkin deposits, effectively acting as a brake on mitophagy.[3] By deubiquitinating Parkin substrates, such as TOM20, USP30 prevents the recruitment of the autophagy machinery and spares the mitochondrion from degradation.[4][10] Inhibition or depletion of USP30, therefore, enhances the clearance of damaged mitochondria.[1][11]
Regulation of Pexophagy
Similar to its role in mitophagy, USP30 also negatively regulates pexophagy, the selective autophagy of peroxisomes.[2][12] Peroxisomes are involved in various metabolic processes, including fatty acid oxidation and the detoxification of ROS. The removal of damaged or excess peroxisomes is crucial for cellular health.
Pexophagy is initiated by the ubiquitination of peroxisomal membrane proteins (PMPs) by E3 ligases such as PEX2.[3] This ubiquitination serves as a signal for the recruitment of autophagy receptors, which then mediate the engulfment of the peroxisome by the autophagosome.
USP30, which is also localized to the peroxisomal membrane, removes these ubiquitin marks, thereby inhibiting pexophagy.[12] Depletion or inhibition of USP30 leads to an increase in basal pexophagy, suggesting that USP30 sets a threshold for peroxisome degradation.[2]
Involvement in Apoptosis
Beyond its role in organelle quality control, USP30 also influences programmed cell death, or apoptosis.[4][13] Specifically, USP30 has been shown to regulate BAX/BAK-dependent apoptosis.[1] BAX and BAK are key pro-apoptotic proteins that, upon activation, oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, which triggers the caspase cascade and cell death.[4]
Depletion of USP30 has been shown to sensitize cancer cells to BH3-mimetics, which are drugs that promote apoptosis.[10] This suggests that USP30 has an anti-apoptotic function. The precise mechanism by which USP30 regulates BAX/BAK-dependent apoptosis is still under investigation, but it is thought to involve the deubiquitination of proteins that regulate BAX/BAK activation or mitochondrial dynamics.[4]
Quantitative Data on USP30 Activity and Inhibition
The development of small molecule inhibitors targeting USP30 has provided valuable tools for studying its function and exploring its therapeutic potential. A summary of the inhibitory potency of several key compounds is presented below.
| Inhibitor | Type | IC₅₀ (nM) | EC₅₀ (µM) | Cell Line(s) | Reference(s) |
| FT385 | N-cyano pyrrolidine (B122466) (covalent) | ~1 | - | SH-SY5Y | [1] |
| Compound 39 | Benzosulphonamide (non-covalent) | ~20 | - | SH-SY5Y, U2OS | [1][13] |
| USP30Inh-1 | Cyano-amide | 15 - 30 | - | SH-SY5Y | [1][4] |
| USP30Inh-2 | Cyano-amide | 15 - 30 | - | SH-SY5Y | [1][4] |
| USP30Inh-3 | Cyano-amide | 15 - 30 | - | SH-SY5Y | [1][4] |
| MF-094 | Phenylalanine derivative (non-covalent) | 120 | - | C2C12 | [14] |
| USP30i | - | - | 2.45 (for Ub-TOM20 increase) | HEK293T | [1] |
| ST-539 | Phenylalanine derivative | - | - | HeLa | [15] |
IC₅₀ (Half-maximal inhibitory concentration) values typically represent the concentration of an inhibitor required to reduce the in vitro enzymatic activity of USP30 by 50%. EC₅₀ (Half-maximal effective concentration) values represent the concentration required to produce 50% of the maximal effect in a cell-based assay.
Inhibition or knockout of USP30 leads to a measurable increase in the ubiquitination of its substrates and a subsequent increase in mitophagy and pexophagy.
| Condition | Target | Fold Change / Effect | Cell Line | Reference(s) |
| USP30 Knockdown | TMRM Intensity | ~1.16-fold increase | SH-SY5Y | [11] |
| USP30 Knockout | Mitophagy Puncta | Significant increase | U2OS | [6] |
| USP30 Knockout | Pexolysosomes | Significant increase | hTERT-RPE1 | [6] |
| Compound 39 (1 µM) | p-Ser65-Ub | Increased levels | SH-SY5Y | [13] |
| FT385 (200 nM) | Mitolysosomes | ~2-fold increase at 96h | SH-SY5Y | [3] |
| USP30 Knockout (vs. WT) | Mitophagy Puncta (ipsilateral SNpc) | ~1.49-fold increase | Mouse brain | [16] |
| Compound 39 (1 µM, 96h) | Pexolysosomes per cell | ~2.5-fold increase | U2OS | [17] |
Key Experimental Protocols
Studying the USP30 pathway requires a variety of specialized molecular and cellular biology techniques. Below are detailed protocols for some of the most critical assays.
In Vitro Deubiquitination (DUB) Assay
This assay directly measures the enzymatic activity of USP30 on a ubiquitinated substrate.
Protocol:
-
Plate Preparation: Use a black, clear-bottom 384-well plate.
-
Inhibitor Dispensing: Dispense the USP30 inhibitor into the wells. For IC₅₀ determination, prepare an 11-point serial dilution.[9]
-
Enzyme Addition: Prepare a solution of recombinant human USP30 (e.g., 5 nM final concentration) in DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mg/ml BSA, 0.05% Tween 20, 1 mM DTT).[4] Add the enzyme solution to the wells containing the inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[4]
-
Reaction Initiation: Add a fluorogenic ubiquitin substrate, such as Ubiquitin-Rhodamine110 (e.g., 100 nM final concentration), to all wells to start the reaction.[4]
-
Incubation: Incubate the plate at 37°C for the desired time period (e.g., 60 minutes).
-
Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore. The increase in fluorescence corresponds to the cleavage of the substrate by USP30.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Mito-Keima Mitophagy Assay
This cell-based assay utilizes a pH-sensitive fluorescent protein, Keima, targeted to the mitochondrial matrix (mito-Keima) to quantify mitophagy.
Protocol:
-
Cell Seeding and Transfection: Seed cells (e.g., HeLa or SH-SY5Y) in a glass-bottom multi-well plate. Transfect the cells with a plasmid encoding mito-Keima. Stable cell lines expressing mito-Keima are recommended for reproducible results.[18]
-
Treatment: Treat the cells with the desired concentration of a USP30 inhibitor or a known mitophagy-inducing agent such as CCCP (e.g., 10 µM) for the desired time course (e.g., 4-24 hours).[11]
-
Live-Cell Imaging: Image the live cells using a confocal microscope equipped with two excitation lasers (e.g., 458 nm for neutral pH and 561 nm for acidic pH) and an emission filter appropriate for Keima (e.g., >620 nm).[19]
-
Image Analysis: In the mitochondrial matrix (neutral pH ~8.0), mito-Keima is excited by the 458 nm laser (pseudo-colored green). When mitochondria are delivered to the acidic environment of the lysosome (pH ~4.5) during mitophagy, the excitation of mito-Keima shifts to the 561 nm laser (pseudo-colored red).[18] Quantify the mitophagy index by calculating the ratio of the red fluorescent signal to the green fluorescent signal. An increase in this ratio indicates an increase in mitophagy.[11]
Western Blotting for USP30 and Substrates
Western blotting is a fundamental technique to assess the protein levels of USP30 and the ubiquitination status of its substrates.
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors, and a deubiquitinase inhibitor such as N-ethylmaleimide (NEM, 20 mM).[4][20]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.[4]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the proteins by size by running the samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-USP30, anti-TOM20, anti-ubiquitin) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of higher molecular weight bands for substrates like TOM20 indicates ubiquitination.[3]
Conclusion
USP30 is a pivotal regulator of mitochondrial and peroxisomal quality control, as well as apoptosis. Its role as a negative regulator of mitophagy and pexophagy has positioned it as a compelling therapeutic target for a variety of diseases characterized by mitochondrial dysfunction and cellular stress. The development of potent and selective USP30 inhibitors has provided researchers with powerful tools to dissect the intricacies of these pathways and to explore the therapeutic potential of modulating USP30 activity. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for scientists and drug developers working to further our understanding of USP30 and to translate this knowledge into novel therapeutic strategies. Further research into the diverse substrates of USP30 and the downstream consequences of its inhibition will undoubtedly continue to illuminate its complex role in cellular physiology and disease.
References
- 1. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual role of USP30 in controlling basal pexophagy and mitophagy | EMBO Reports [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. USP30 deubiquitylates mitochondrial Parkin substrates and restricts apoptotic cell death | EMBO Reports [link.springer.com]
- 5. The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Inhibition of USP30 activates Tissue-specific Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deubiquitinating enzyme USP30 maintains basal peroxisome abundance by regulating pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. USP30 deubiquitylates mitochondrial Parkin substrates and restricts apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of mitophagy using mKeima-mito in cultured human primary retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
The Cornerstone of Rigor: A Technical Guide to Control Compounds in USP30 Research
For Immediate Release
[City, State] – [Date] – In the intricate landscape of drug discovery and cellular biology, the deubiquitinating enzyme Ubiquitin Specific Peptidase 30 (USP30) has emerged as a critical regulator of mitochondrial quality control and a promising therapeutic target for a range of diseases, including Parkinson's Disease and certain cancers. As research intensifies, the imperative for robust and reproducible experimental design has never been greater. This technical guide delineates the indispensable role of control compounds in USP30 research, providing a framework for researchers, scientists, and drug development professionals to ensure the validity and specificity of their findings.
The Critical Role of Controls in Elucidating USP30 Function
USP30, primarily localized to the outer mitochondrial membrane, counteracts the ubiquitination of mitochondrial proteins, thereby suppressing the clearance of damaged mitochondria via a process known as mitophagy.[1][2] Inhibition of USP30 is therefore being explored as a therapeutic strategy to enhance the removal of dysfunctional mitochondria.[1] Given the complexity of cellular signaling and the potential for off-target effects of chemical probes and genetic manipulations, a multi-faceted approach to controls is essential to unequivocally attribute observed phenomena to the modulation of USP30.
Types of Controls in USP30 Research
A rigorous investigation of USP30 function and the validation of its inhibitors necessitate a suite of well-defined controls. These can be broadly categorized as negative and positive controls, each serving a distinct but complementary purpose.
Negative Controls: Ensuring Specificity
The primary function of a negative control is to establish a baseline and to ensure that the observed experimental effects are specifically due to the inhibition or knockdown of USP30, rather than to confounding variables.
-
Vehicle Control: In studies involving chemical inhibitors, a vehicle control, most commonly dimethyl sulfoxide (B87167) (DMSO), is fundamental.[3][4] This control accounts for any effects the solvent might have on the cells or the assay system.
-
Non-Targeting siRNA: For experiments utilizing RNA interference to silence USP30 expression, a non-targeting or scrambled siRNA is crucial.[5][6] This control ensures that the observed phenotype is a direct result of USP30 knockdown and not a consequence of the transfection process or a non-specific response to the presence of double-stranded RNA.[5][7]
-
Inactive Analogs: The ideal chemical negative control is a structurally similar but inactive analog of the USP30 inhibitor being tested. While not always available, comparing the effects of a potent inhibitor to a significantly less active counterpart (e.g., MF-094 vs. MF-095) can provide strong evidence for on-target activity.[8]
-
Selectivity Profiling: To confirm that a chemical inhibitor is specific for USP30, it should be tested against a panel of other deubiquitinating enzymes (DUBs).[8][9][10] Demonstrating a lack of activity against other DUBs serves as a negative control for off-target inhibition.
-
Genetic Controls (USP30 Knockout): The use of USP30 knockout (KO) cells provides a powerful genetic negative control.[11] By comparing the phenotype of inhibitor-treated wild-type cells to that of USP30 KO cells, researchers can validate that the inhibitor's effects are indeed mediated through USP30.
Positive Controls: Validating the Experimental System
Positive controls are designed to confirm that the experimental system is functioning as expected and is capable of producing a measurable effect.
-
"No Inhibitor" Control: In biochemical assays measuring the enzymatic activity of USP30, the reaction mixture without any inhibitor represents 100% enzyme activity and serves as the primary positive control.[3]
-
Inducers of Mitophagy: In cellular assays investigating the role of USP30 in mitophagy, treating cells with known inducers of mitochondrial damage, such as CCCP or a combination of Antimycin A and Oligomycin, serves as a positive control to ensure that the mitophagy pathway is active and detectable.[12][13]
-
Housekeeping Proteins: In techniques like Western blotting, housekeeping proteins such as Beta-Actin are used as loading controls to ensure equal amounts of protein are loaded in each lane, thus validating the quantitative comparison of protein levels.[4]
Quantitative Data from USP30 Inhibition Studies
The following tables summarize key quantitative data from studies on USP30 inhibitors, highlighting their potency and selectivity.
Table 1: In Vitro Potency of USP30 Inhibitors
| Inhibitor | Assay Type | Substrate | IC50 (nM) | Reference |
| Compound 39 | Enzymatic Activity | - | ~20 | [11] |
| USP30Inh-1 | Enzymatic Activity | Ub-Rho110 | 15-30 | [8][9] |
| USP30Inh-2 | Enzymatic Activity | Ub-Rho110 | 15-30 | [8][9] |
| USP30Inh-3 | Enzymatic Activity | Ub-Rho110 | 15-30 | [8][9] |
| MF-094 | Enzymatic Activity | Ub-Rho Cleavage | 120 | [8] |
| AV-11324-5 | Enzymatic Activity | Ub-Rho | Low nM | [10] |
Table 2: Cellular Activity of USP30 Inhibitors
| Inhibitor | Cell Line | Assay | Concentration | Effect | Reference |
| Compound 39 | SH-SY5Y | Mitophagy Induction | Not specified | Increased mitophagy | [8] |
| Compound 39 | U2OS | Pexophagy Induction | Not specified | Increased pexophagy | [8] |
| USP30i-37 & USP30i-3 | Control & PARK2 KO Neurons | Mitophagy (TOM20/HSP60 levels) | 0.75 - 6 µM | Enhanced CCCP-induced mitophagy | [12] |
| ST-539 | HeLa-Parkin | Mitophagy | 10 µg/ml | Resumed Parkin-mediated mitophagy | [4] |
Key Experimental Protocols
In Vitro Deubiquitinase (DUB) Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant USP30.
Methodology:
-
Prepare a solution of recombinant human USP30 (rhUSP30) in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mg/ml BSA, 0.05% Tween 20, 1 mM DTT).[14]
-
Dispense serial dilutions of the test compound (and a DMSO vehicle control) into a 384-well plate.[14]
-
Add the rhUSP30 solution to the wells and incubate at room temperature for 30 minutes to allow for compound binding.[14]
-
Initiate the enzymatic reaction by adding a fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine 110 (Ub-Rho110), to a final concentration of 100 nM.[9][14]
-
Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength.
-
Calculate the rate of reaction for each compound concentration.
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Determine the IC50 value by fitting the data to a dose-response curve.[14]
Cellular Mitophagy Assay using Immunofluorescence
Objective: To assess the effect of a USP30 inhibitor on mitophagy in cultured cells.
Methodology:
-
Plate cells (e.g., human neurons) on appropriate culture plates.
-
Treat the cells with the USP30 inhibitor at various concentrations (or DMSO as a vehicle control) for a specified period (e.g., 4 hours).[12]
-
Induce mitophagy by treating the cells with a mitochondrial damaging agent, such as CCCP (10 µM), for an extended period (e.g., 48 hours). A control group without CCCP should be included.[12]
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate the cells with primary antibodies against mitochondrial markers, such as TOM20 and HSP60.[12]
-
Wash the cells and incubate with fluorescently labeled secondary antibodies.
-
Stain the nuclei with DAPI.[12]
-
Acquire images using a fluorescence microscope.
-
Quantify the immunoreactivity of the mitochondrial markers to assess mitochondrial mass, with a decrease indicating enhanced mitophagy.[12]
Signaling Pathways and Experimental Workflows
Caption: The PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of USP30.
References
- 1. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 3. Structural Premise of Selective Deubiquitinase USP30 Inhibition by Small-Molecule Benzosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Are negative control siRNAs really necessary? [horizondiscovery.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
- 12. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Inhibition of USP30 activates Tissue-specific Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
A Technical Guide to the Basic Research Applications of Inactive USP30 Probes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of inactive ubiquitin-specific protease 30 (USP30) probes in basic research and drug discovery. USP30 is a deubiquitinating enzyme (DUB) anchored to the outer mitochondrial and peroxisomal membranes, where it plays a critical role in regulating cellular quality control pathways, most notably mitophagy.[1][2][3] Its function as a negative regulator of the PINK1/Parkin-mediated mitophagy pathway has positioned it as a significant therapeutic target for conditions associated with mitochondrial dysfunction, such as Parkinson's disease and other neurodegenerative disorders.[1][4][5][6][7] Inactive probes, which typically form a covalent bond with the active site cysteine of USP30, are indispensable tools for validating USP30 as a target, assessing the potency and selectivity of novel inhibitors, and exploring its complex cellular biology.
The Central Role of USP30 in Cellular Signaling
USP30's primary recognized function is to counteract the ubiquitination of mitochondrial outer membrane proteins, a key step in the clearance of damaged mitochondria.[2][8] This positions it as a critical gatekeeper in mitochondrial quality control.
1.1. The PINK1/Parkin Mitophagy Pathway
In healthy cells, the kinase PINK1 is continuously imported into the mitochondria and degraded. However, upon mitochondrial damage or depolarization, PINK1 accumulates on the outer mitochondrial membrane (OMM). It then recruits and activates the E3 ubiquitin ligase Parkin.[9][10] Activated Parkin ubiquitinates numerous OMM proteins, creating a signal for the damaged organelle to be engulfed by an autophagosome and degraded.[8] USP30 opposes this process by removing these ubiquitin chains, thereby dampening the mitophagy signal.[4][8][9] Inhibition of USP30 using inactive probes or small molecule inhibitors enhances the ubiquitination of mitochondrial proteins, promoting the clearance of dysfunctional mitochondria.[1][11][12] This mechanism is a key therapeutic strategy being explored for Parkinson's disease, where impaired mitophagy is a contributing factor.[3][6][13]
Caption: Logical flow of the PINK1/Parkin pathway and USP30's inhibitory role.
1.2. Regulation of Apoptosis and Cancer Progression
Beyond mitophagy, USP30 has been implicated in other critical cellular processes. It can regulate BAX/BAK-dependent apoptosis, and depleting USP30 has been shown to sensitize cancer cells to certain therapeutic agents.[9][10][14] Furthermore, USP30 has been found to stabilize oncoproteins like Snail, promoting the progression of breast cancer.[15] In hepatocellular carcinoma, it has been linked to promoting tumor progression and lipid synthesis.[15] These findings highlight the potential of USP30 inhibitors, and by extension inactive probes, as tools to study and potentially target cancer biology.
Core Applications of Inactive USP30 Probes
Inactive probes are essential for interrogating USP30 function. These can be broadly categorized into ubiquitin-derived probes and small-molecule activity-based probes (ABPs). Both types are designed to react with the catalytic cysteine (Cys77) in the USP30 active site, forming a stable covalent bond that allows for detection and analysis.[5][16]
2.1. Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the activity of entire enzyme families directly in complex biological systems.[17] Small-molecule ABPs for USP30, such as IMP-2587 and IMP-2586, have been developed.[18][19] These probes are cell-permeable and contain a reactive "warhead" (e.g., N-cyanopyrrolidine) that covalently modifies the active site, and a bio-orthogonal handle (e.g., an alkyne) for downstream applications.[18][20] The typical ABPP workflow involves treating intact cells with the probe, lysing the cells, and using click chemistry to attach a reporter tag (like biotin (B1667282) or a fluorophore). The probe-labeled proteins can then be enriched and identified by mass spectrometry, providing a snapshot of active USP30 and potential off-targets.[18]
References
- 1. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
- 4. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Dynamics of the Ubiquitin Specific Protease USP30 in Complex with a Cyanopyrrolidine-Containing Covalent Inhibitor. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 6. missiontherapeutics.com [missiontherapeutics.com]
- 7. The Role of USP30 in Idiopathic Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 8. libsearch.bethel.edu [libsearch.bethel.edu]
- 9. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Spotlight on USP30: structure, function, disease and target inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. USP30 deubiquitylates mitochondrial Parkin substrates and restricts apoptotic cell death | EMBO Reports [link.springer.com]
- 15. USP30 promotes the progression of breast cancer by stabilising Snail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of potent and selective activity-based probes (ABPs) for the deubiquitinating enzyme USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of potent and selective activity-based probes (ABPs) for the deubiquitinating enzyme USP30 - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 20. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Profile of MF-095: A Technical Examination of a USP30 Control Probe
Cambridge, MA – MF-095, a close structural analog of the potent Ubiquitin-Specific Protease 30 (USP30) inhibitor MF-094, is widely utilized as a negative control in biological studies due to its significantly lower potency against USP30. This technical guide provides a comprehensive overview of the publicly available data on the potential off-target effects of this compound, particularly at high concentrations, to inform researchers and drug development professionals in their experimental design and data interpretation.
Introduction to this compound
This compound, chemically known as (S)-N-(1-((5-(N-(tert-butyl)sulfamoyl)naphthalen-1-yl)amino)-1-oxo-3-phenylpropan-2-yl)cyclopropanecarboxamide, was developed alongside MF-094 as part of a structure-activity relationship (SAR) study to identify selective inhibitors of USP30, a deubiquitinase that plays a crucial role in regulating mitophagy.[1][2][3] While MF-094 exhibits potent inhibition of USP30 with a reported half-maximal inhibitory concentration (IC50) of 0.12 µM, this compound is substantially less active, with an IC50 greater than 10 µM.[1] This significant difference in potency, despite their structural similarity, establishes this compound as an ideal negative control for delineating the specific effects of USP30 inhibition in cellular and biochemical assays.
On-Target and Off-Target Activity at Standard Concentrations
The primary characterization of this compound's selectivity was reported in a seminal study by Kluge et al. (2018). This research demonstrated the high selectivity of both MF-094 and this compound.
Quantitative Data on Deubiquitinase Inhibition
The table below summarizes the known inhibitory activities of this compound and its potent counterpart, MF-094, against USP30 and a panel of other ubiquitin-specific proteases.
| Compound | Target | IC50 (µM) | Selectivity Panel (22 USPs) % Inhibition at 10 µM |
| This compound | USP30 | > 10 | < 30% |
| MF-094 | USP30 | 0.12 | < 30% |
Data sourced from Kluge et al., 2018 and subsequent reviews.[1]
This data indicates that at a concentration of 10 µM, which is significantly higher than the effective concentration of MF-094, this compound shows minimal inhibitory activity against a broad panel of 22 other ubiquitin-specific proteases, suggesting a clean off-target profile at this concentration.
Potential Off-Target Effects at High Concentrations
A key consideration for a negative control compound is its behavior at concentrations well above its intended non-effective dose. While the available literature confirms the selectivity of this compound at 10 µM, there is a lack of publicly accessible, comprehensive screening data for this compound at significantly higher concentrations against a broader range of protein targets (e.g., kinases, GPCRs, ion channels).
Researchers employing this compound at high concentrations (e.g., >50 µM) should exercise caution and consider the possibility of non-specific or off-target effects emerging. Without further data, it is prudent to assume that at elevated concentrations, the risk of this compound interacting with unintended biological targets increases.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the descriptions in the primary literature.
USP30 Inhibition Assay (Ub-Rho Cleavage)
This biochemical assay is designed to measure the enzymatic activity of USP30 through the cleavage of a fluorogenic substrate.
Workflow:
Caption: Workflow for the USP30 enzymatic inhibition assay.
Methodology:
-
Reagent Preparation: All assays are performed in a buffer typically containing Tris-HCl, a reducing agent like DTT, and a carrier protein such as BSA to prevent non-specific binding.
-
Compound Preparation: this compound and the positive control (MF-094) are serially diluted in DMSO and then further diluted in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate: Recombinant human USP30 enzyme is diluted to a working concentration in the assay buffer. The fluorogenic substrate, Ubiquitin-Rhodamine, is also prepared in the assay buffer.
-
Reaction: The enzyme and test compounds are pre-incubated together in a microplate. The reaction is initiated by the addition of the substrate.
-
Detection: The reaction progress is monitored by measuring the increase in fluorescence resulting from the cleavage of the rhodamine group from ubiquitin. Fluorescence is read on a plate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: The rate of reaction is calculated, and the percent inhibition at each compound concentration is determined relative to a DMSO control. IC50 values are then calculated by fitting the data to a dose-response curve.
Deubiquitinase Selectivity Screening
To assess the selectivity of this compound, its inhibitory activity is tested against a panel of other deubiquitinating enzymes using similar biochemical assay principles.
Workflow:
Caption: Workflow for DUB selectivity profiling.
Methodology:
-
A panel of recombinant human ubiquitin-specific proteases is procured.
-
This compound is prepared at a fixed high concentration (e.g., 10 µM).
-
Individual enzymatic assays are performed for each deubiquitinase in the panel in the presence of this compound. The assay format is typically similar to the USP30 inhibition assay, though the specific substrate and buffer conditions may vary depending on the enzyme.
-
The percent inhibition of each enzyme's activity by this compound is calculated relative to a vehicle control.
Signaling Pathway Context: USP30 in Mitophagy
USP30 acts as a negative regulator of mitophagy, a cellular process for the selective degradation of damaged mitochondria. The pathway diagram below illustrates the role of USP30 and the intended mechanism of its inhibitors.
Caption: Role of USP30 in the PINK1/Parkin-mediated mitophagy pathway.
Conclusion and Future Directions
This compound serves as a well-validated and highly selective negative control for studying USP30 inhibition at standard working concentrations (typically ≤ 10 µM). Its lack of significant activity against USP30 and a panel of other deubiquitinases at these concentrations makes it a valuable tool for attributing biological effects specifically to the inhibition of USP30 by its potent counterpart, MF-094.
However, the scientific community would benefit from the public availability of more extensive off-target screening data for this compound, particularly at concentrations exceeding 10 µM. Such data, from broad panels including kinases and other enzyme families, would provide greater confidence in its use as a negative control in a wider range of experimental contexts and concentrations. Researchers using this compound at high concentrations should be mindful of the potential for uncharacterized off-target effects and are encouraged to perform appropriate control experiments to validate their findings.
References
Methodological & Application
Application Notes and Protocols for MF-095 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of MF-095 as a negative control in experiments involving the selective Ubiquitin Specific Protease 30 (USP30) inhibitor, MF-094.
Introduction
This compound is a crucial tool for researchers studying the effects of USP30 inhibition. It is structurally analogous to the potent and selective USP30 inhibitor, MF-094, but is significantly less active against USP30. This property makes this compound an ideal negative control to distinguish the specific effects of USP30 inhibition from any potential off-target or compound-related effects. The primary application of this control is in studies of mitophagy, a cellular process for the clearance of damaged mitochondria, where USP30 acts as a negative regulator.
Mechanism of Action of the Target: USP30
Ubiquitin Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane. Its primary role is to counteract the ubiquitination of mitochondrial proteins. In the context of mitophagy, the E3 ligase Parkin ubiquitinates proteins on the surface of damaged mitochondria, marking them for degradation. USP30 removes these ubiquitin chains, thereby inhibiting the clearance of dysfunctional mitochondria. Inhibition of USP30, therefore, is a therapeutic strategy to enhance mitophagy and promote cellular health, particularly in neurodegenerative diseases like Parkinson's.
Quantitative Data Summary
The following table summarizes the key quantitative data for MF-094 and its negative control, this compound. This information is essential for designing experiments and interpreting results.
| Compound | Target | IC50 (nM) | Recommended Control Concentration (in vitro) | Key Characteristics |
| MF-094 | USP30 | 120 | N/A (Active Compound) | Potent and selective inhibitor of USP30; enhances mitophagy. |
| This compound | USP30 | > 25,000 | 10 µM | Structurally related to MF-094 with significantly reduced activity against USP30; ideal negative control. |
Signaling Pathway Diagram
The following diagram illustrates the role of USP30 in the mitophagy pathway and the effect of its inhibition by MF-094.
Application Notes and Protocols for the Use of Novel Compounds in Cell-Based Mitophagy Assays
A Note on MF-095: As of the current date, publicly available scientific literature does not contain specific information regarding a compound designated "this compound" for use in mitophagy assays. The following application notes and protocols are therefore provided as a comprehensive guide for the characterization of a novel compound, such as this compound, in the context of cell-based mitophagy assessment. These protocols are based on established methodologies and can be adapted to investigate the specific effects of a new chemical entity.
Introduction to Mitophagy
Mitophagy is a selective form of autophagy responsible for the removal of damaged or superfluous mitochondria, a process crucial for maintaining cellular homeostasis.[1] Dysfunctional mitophagy is implicated in a range of human pathologies, including neurodegenerative diseases like Parkinson's and Alzheimer's, making it an important target for therapeutic development.[2][3] Cell-based assays are fundamental tools for screening and characterizing compounds that can modulate this pathway. Common methods involve the use of pH-sensitive fluorescent mitochondrial reporters or monitoring the degradation of mitochondrial proteins.[4]
Key Signaling Pathway: PINK1/Parkin-Mediated Mitophagy
A primary mechanism governing mitophagy is the PINK1/Parkin signaling pathway.[5][6] Under normal conditions, the kinase PINK1 is imported into healthy mitochondria and subsequently cleaved.[6] However, upon mitochondrial depolarization (a sign of damage), PINK1 import is blocked, leading to its accumulation on the outer mitochondrial membrane (OMM).[6] Accumulated PINK1 phosphorylates ubiquitin molecules on the OMM, which in turn recruits the E3 ubiquitin ligase Parkin from the cytosol.[6] Parkin then ubiquitinates various OMM proteins, marking the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation upon fusion with a lysosome.[1][6]
Experimental Protocols
The following are two standard protocols for quantifying mitophagy in cell culture. It is recommended to first perform dose-response and time-course experiments to determine the optimal concentration and incubation time for the test compound (e.g., this compound).
Protocol 1: Mitophagy Assessment by Flow Cytometry using mt-Keima
This method utilizes a mitochondria-targeted, pH-sensitive fluorescent protein, Keima (mt-Keima). mt-Keima exhibits a green fluorescence at neutral pH (cytosol) and red fluorescence in the acidic environment of the lysosome.[7] An increase in the red/green fluorescence ratio indicates the delivery of mitochondria to lysosomes for degradation.[7][8]
Materials:
-
HeLa cells stably expressing mt-Keima (and Parkin, if studying Parkin-dependent mitophagy).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compound (this compound).
-
Positive Control: CCCP (10 µM) or Oligomycin/Antimycin A (1 µM each).[9]
-
Negative Control: Vehicle (e.g., 0.1% DMSO).
-
Lysosomal inhibitor (optional for flux assays): Bafilomycin A1 (100 nM).
-
Flow cytometer with 405 nm and 561 nm lasers.
Procedure:
-
Cell Seeding: Seed mt-Keima expressing cells in a 12-well plate at a density that allows for logarithmic growth during the experiment. Culture overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound, the positive control (CCCP), and the negative control (vehicle) for a predetermined time (e.g., 6-24 hours). For mitophagic flux analysis, co-treat a set of wells with Bafilomycin A1 for the final 4 hours of the incubation period.[10]
-
Cell Harvesting: Wash cells with PBS and detach using trypsin. Neutralize trypsin with complete medium and transfer the cell suspension to FACS tubes.
-
Flow Cytometry:
-
Analyze cells on a flow cytometer. Excite mt-Keima with both the 405 nm (violet) and 561 nm (yellow-green) lasers.[7]
-
Collect emission signals at approximately 610 nm for both excitation wavelengths.
-
Set up gates to exclude debris and cell doublets.
-
-
Data Analysis: For each cell, calculate the ratio of the emission intensity from the 561 nm excitation (acidic pH) to the 405 nm excitation (neutral pH). An increase in this ratio signifies an increase in mitophagy.[7][11] The percentage of cells with a high 561/405 ratio is the primary readout.[7]
Protocol 2: Mitophagy Assessment by TOM20 Loss via High-Content Imaging
This assay quantifies mitophagy by measuring the degradation of TOM20, a protein located on the outer mitochondrial membrane.[9] A decrease in TOM20 immunoreactivity indicates mitochondrial clearance.
Materials:
-
Human neuronal cell line (e.g., differentiated ReNcell VM cells or SH-SY5Y).[9][10]
-
96-well imaging plates (e.g., laminin-coated).
-
Test compound (this compound).
-
Positive Control: Oligomycin/Antimycin A (O/A, 1 µM).[9]
-
Negative Control: Vehicle (0.1% DMSO).[9]
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 3% BSA in PBS.
-
Primary Antibody: Mouse anti-TOM20 antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated anti-mouse IgG.
-
Nuclear Stain: DAPI.
-
High-Content Imaging System.
Procedure:
-
Cell Seeding and Differentiation: Seed cells in a 96-well plate and differentiate if necessary, according to established protocols.[9]
-
Compound Treatment: Treat cells with a concentration range of this compound and controls (O/A and vehicle) for 18-24 hours.[9]
-
Immunocytochemistry:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 3% BSA for 1 hour.
-
Incubate with anti-TOM20 primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Image Acquisition: Acquire images using a high-content imaging system, capturing both the TOM20 (e.g., 488 nm channel) and DAPI (e.g., 405 nm channel) signals.
-
Image Analysis: Use image analysis software to identify individual cells based on the DAPI stain. Within each cell, quantify the total fluorescence intensity of the TOM20 signal.[12] Normalize the TOM20 intensity to the cell count for each well. A decrease in TOM20 intensity indicates mitophagy.
General Experimental Workflow
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different treatment conditions.
Table 1: Hypothetical Data from mt-Keima Flow Cytometry Assay
| Treatment Group | Concentration | % Mitophagic Cells (High Red/Green Ratio) | Standard Deviation |
| Vehicle Control | 0.1% DMSO | 4.5% | 0.8 |
| Positive Control | 10 µM CCCP | 35.2% | 3.1 |
| This compound | 1 µM | 8.1% | 1.2 |
| This compound | 5 µM | 15.6% | 2.5 |
| This compound | 10 µM | 28.9% | 2.9 |
Table 2: Hypothetical Data from TOM20 Loss Imaging Assay
| Treatment Group | Concentration | Normalized TOM20 Intensity (A.U.) | Standard Deviation | % TOM20 Loss (vs. Vehicle) |
| Vehicle Control | 0.1% DMSO | 15,430 | 1,250 | 0% |
| Positive Control | 1 µM O/A | 6,172 | 890 | 60% |
| This compound | 1 µM | 13,578 | 1,100 | 12% |
| This compound | 5 µM | 10,030 | 950 | 35% |
| This compound | 10 µM | 7,406 | 910 | 52% |
References
- 1. Mitophagy: mechanisms, pathophysiological roles, and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jebms.org [jebms.org]
- 3. PINK1/Parkin-mediated mitophagy in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The PINK1/Parkin signaling pathway-mediated mitophagy: a forgotten protagonist in myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitophagy pathway overview: PINK1, Parkin, autophagy | Abcam [abcam.com]
- 7. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
- 10. Monitoring Mitophagy in Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimized procedure for quantitative analysis of mitophagy with the mtKeima system using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
Application Notes and Protocols for MF-095 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF-095 is a crucial control probe for its corresponding active molecule, MF-094, a potent inhibitor of ubiquitin-specific protease 30 (USP30).[1] In in vitro studies, accurate and consistent preparation of a stock solution of this compound is paramount to ensure the reliability and reproducibility of experimental results. These application notes provide a detailed protocol for the preparation of a stock solution of this compound, along with its chemical and physical properties, to facilitate its use in various in vitro assays.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings. The key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (S)-N-(1-((5-(N-(tert-butyl)sulfamoyl)naphthalen-1-yl)amino)-1-oxo-3-phenylpropan-2-yl)cyclopropanecarboxamide | [1] |
| Molecular Formula | C₂₇H₃₁N₃O₄S | [1] |
| Molecular Weight | 493.62 g/mol | [1][2] |
| Appearance | White to beige powder | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | DMSO: 2 mg/mL | [2] |
| Storage | Store at 2-8°C for the solid. | [2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This concentration is a common starting point for serial dilutions in various in vitro assays.
Materials
-
This compound powder (≥98% purity)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated micropipettes and sterile, filter-barrier pipette tips
-
Analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the compound.
-
Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.936 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 493.62 g/mol = 0.004936 g = 4.936 mg
-
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.[2]
-
Storage:
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Application in In Vitro Studies
The prepared this compound stock solution can be used as a negative control in various in vitro assays designed to investigate the effects of its active counterpart, MF-094, an inhibitor of the deubiquitinating enzyme USP30. As this compound is a control probe, it is expected to be inactive or have significantly reduced activity compared to MF-094 in assays monitoring USP30 function and downstream signaling pathways.
Example Signaling Pathway Context
The diagram below illustrates a simplified representation of a signaling pathway involving USP30, where MF-094 would act as an inhibitor and this compound would serve as a control.
Caption: Simplified USP30 Signaling Pathway.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety and handling information.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Exercise caution when handling.
References
Utilizing MF-095 in western blot analysis of mitophagy markers.
Application Note: MF-095
Utilization of this compound for the Quantitative Analysis of Mitophagy Markers by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitophagy is a selective autophagy process that targets damaged or superfluous mitochondria for degradation, playing a critical role in cellular quality control. Dysfunctional mitophagy is implicated in a range of human pathologies, including neurodegenerative diseases and cancer. The PINK1/Parkin signaling pathway is a key regulator of this process.[1][2] Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane (OMM), where it recruits and activates the E3 ubiquitin ligase Parkin.[2] Parkin then ubiquitinates OMM proteins, flagging the damaged mitochondrion for engulfment by an autophagosome and subsequent lysosomal degradation.[2] Key protein markers are used to monitor this process, including the stabilization of PINK1, translocation of Parkin, conversion of LC3-I to the lipidated form LC3-II, and degradation of the ubiquitin-binding protein p62/SQSTM1.[3]
This compound is a novel, cell-permeable small molecule developed for the controlled induction of mitophagy. It is postulated to act by promoting the stabilization and accumulation of PINK1 on the mitochondrial outer membrane, thereby initiating the downstream recruitment of Parkin and subsequent clearance of damaged mitochondria. This application note provides a detailed protocol for using this compound to induce mitophagy and quantify the changes in key mitophagy markers using western blot analysis.
Signaling Pathway and Experimental Overview
The diagrams below illustrate the proposed mechanism of this compound within the PINK1/Parkin mitophagy pathway and the general workflow for its application in western blot analysis.
References
Unraveling the Cellular Effects of MF-095: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The following application notes provide a comprehensive overview of the methodologies to assess the baseline cellular effects of the novel compound MF-095. Due to the absence of specific information regarding the molecular target and mechanism of action of this compound in publicly available literature, this document outlines a series of robust experimental protocols to elucidate its cellular impact. The proposed treatment durations and experimental designs are based on standard practices in cellular and molecular biology for characterizing a new chemical entity.
Data Presentation: Recommended Tables for Quantitative Analysis
To ensure clear and comparative analysis of experimental data, it is recommended to structure all quantitative results in the following tabular formats.
Table 1: Cell Viability and Proliferation
| Cell Line | Concentration (µM) | Treatment Duration (h) | % Cell Viability (Mean ± SD) | % Proliferation Inhibition (Mean ± SD) |
| 24 | ||||
| 48 | ||||
| 72 |
Table 2: Apoptosis and Cell Cycle Analysis
| Cell Line | Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 24 | ||||||
| 48 | ||||||
| 72 |
Table 3: Signaling Pathway Modulation (Western Blot Quantification)
| Target Protein | Treatment Duration (h) | Fold Change in Protein Expression (Normalized to Control) |
| p-Akt (Ser473) | 6 | |
| Akt | 6 | |
| p-ERK1/2 | 6 | |
| ERK1/2 | 6 | |
| Cleaved PARP | 24 | |
| β-actin | 24 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Analysis of Apoptosis by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Protocol 3: Western Blot Analysis of Key Signaling Proteins
Objective: To investigate the effect of this compound on major cell signaling pathways.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for short (e.g., 6 hours) and long (e.g., 24 hours) durations.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations: Signaling Pathways and Workflows
To visually represent the proposed experimental approaches and potential signaling pathways affected by this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing the cellular effects of this compound.
Application Notes: MitoFluor-095 for Mitochondrial Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoFluor-095 is a novel, cell-permeant, far-red fluorescent dye designed for the selective labeling and visualization of mitochondria in living cells. Its unique chemical structure facilitates its accumulation within the mitochondria, driven by the mitochondrial membrane potential. This property makes MitoFluor-095 an excellent tool for assessing mitochondrial morphology, distribution, and integrity. Due to its far-red emission, MitoFluor-095 minimizes autofluorescence from cellular components, resulting in a high signal-to-noise ratio, which is ideal for demanding applications such as confocal microscopy and live-cell imaging. These application notes provide detailed protocols and guidelines for the effective use of MitoFluor-095 in fluorescence microscopy.
Quantitative Data Summary
The photophysical properties and recommended staining parameters for MitoFluor-095 are summarized in the tables below for easy reference.
Table 1: Photophysical and Spectral Properties of MitoFluor-095
| Property | Value |
| Excitation Maximum (Ex) | 640 nm |
| Emission Maximum (Em) | 665 nm |
| Molar Extinction Coefficient | ~85,000 cm⁻¹M⁻¹ |
| Quantum Yield | > 0.3 |
| Recommended Laser Line | 633 nm or 640 nm |
| Recommended Emission Filter | 660/20 nm |
| Solvent for Stock Solution | Anhydrous DMSO |
Table 2: Recommended Staining Conditions for Common Cell Lines
| Cell Line | Recommended Concentration | Incubation Time |
| HeLa | 100 - 200 nM | 15 - 30 minutes |
| A549 | 150 - 300 nM | 20 - 45 minutes |
| Jurkat | 200 - 400 nM | 30 - 60 minutes |
| Primary Neurons | 50 - 150 nM | 10 - 20 minutes |
Note: The optimal concentration and incubation time may vary depending on the cell type and experimental conditions. We recommend performing a titration experiment to determine the optimal conditions for your specific application.
Experimental Protocols
I. Preparation of MitoFluor-095 Stock Solution
-
Warm the Vial: Before opening, allow the vial of lyophilized MitoFluor-095 to equilibrate to room temperature.
-
Reconstitute in DMSO: Add the appropriate volume of high-quality, anhydrous dimethylsulfoxide (DMSO) to the vial to create a 1 mM stock solution.
-
Dissolve Completely: Mix thoroughly by vortexing until the dye is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
II. Staining Protocol for Adherent Cells
-
Cell Seeding: Seed adherent cells on sterile glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Prepare Staining Solution: On the day of the experiment, prepare a fresh staining solution by diluting the 1 mM MitoFluor-095 stock solution in a pre-warmed (37°C) cell culture medium to the final working concentration (refer to Table 2).
-
Cell Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator, protected from light.
-
Wash: After incubation, gently remove the staining solution and wash the cells two to three times with a pre-warmed imaging buffer (e.g., phenol (B47542) red-free medium or HBSS).
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for far-red fluorescence.
III. Staining Protocol for Suspension Cells
-
Cell Harvesting: Harvest suspension cells by centrifugation at a low speed (e.g., 300 x g for 5 minutes).
-
Resuspend in Staining Solution: Discard the supernatant and gently resuspend the cell pellet in the pre-warmed MitoFluor-095 staining solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light. Occasional gentle mixing can improve staining uniformity.
-
Wash: Centrifuge the cells, remove the staining solution, and resuspend the cell pellet in a pre-warmed imaging buffer. Repeat the wash step twice.
-
Imaging: Transfer the stained and washed cells to a suitable imaging chamber and proceed with fluorescence microscopy.
Visualizations
Mitochondrial Apoptotic Signaling Pathway
The following diagram illustrates the central role of mitochondria in the intrinsic pathway of apoptosis, a process that can be monitored by changes in mitochondrial membrane potential using probes like MitoFluor-095.
Caption: Intrinsic apoptosis pathway initiated by cellular stress.
Experimental Workflow for Mitochondrial Staining and Imaging
The diagram below outlines the general experimental workflow for using MitoFluor-095.
Application Notes and Protocols: Designing Experiments with MF-094 and the Inactive Control MF-095
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the use of MF-094, a potent and selective inhibitor of the deubiquitinating enzyme Ubiquitin Specific Peptidase 30 (USP30), alongside its structurally similar but significantly less potent control compound, MF-095.[1] MF-094 has an IC50 of 120 nM for USP30 and has been shown to increase protein ubiquitination and accelerate mitophagy.[2][3] These compounds are valuable tools for investigating the cellular roles of USP30, a key negative regulator of mitophagy primarily localized to the outer mitochondrial membrane. Proper experimental design, including the use of an inactive control like this compound, is crucial for attributing observed cellular effects specifically to the inhibition of USP30.
Data Presentation
The following table summarizes the key quantitative data for MF-094 and this compound, facilitating their appropriate application in experimental designs.
| Compound | Target | IC50 | Recommended Cellular Concentration Range | Notes |
| MF-094 | USP30 | 120 nM[2][3] | 100 nM - 10 µM | Potent and selective inhibitor. |
| This compound | USP30 | > 10 µM | 100 nM - 10 µM (as a negative control) | Structurally related inactive/less potent control for MF-094.[1] |
Signaling Pathways
USP30 is a critical regulator of several key cellular signaling pathways. MF-094, by inhibiting USP30, modulates these pathways. Below are diagrams illustrating the primary signaling cascades influenced by USP30 activity.
Caption: PINK1-Parkin Mediated Mitophagy Pathway regulated by USP30.
Caption: NLRP3 Inflammasome Pathway and its regulation by USP30.
Caption: Regulation of the AKT/mTOR Signaling Pathway by the Parkin-USP30 axis.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the activity of MF-094, using this compound as a negative control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This thermal shift is detected by quantifying the amount of soluble protein remaining after heating.[4]
Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HeLa, or a cell line relevant to your research) and grow to 70-80% confluency.
-
Treat cells with MF-094, this compound (e.g., at 1 µM and 10 µM), or vehicle (DMSO) for 1-2 hours in a CO2 incubator at 37°C.
-
-
Cell Harvesting and Heat Challenge:
-
After incubation, wash cells with PBS and harvest by scraping.
-
Resuspend cells in PBS containing protease inhibitors and adjust the cell density.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.[5]
-
-
Cell Lysis and Fractionation:
-
Lyse the heated cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[6]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentration for all samples and prepare for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for USP30. A loading control (e.g., GAPDH, β-actin) should also be probed on the same membrane.
-
Quantify band intensities to generate melting curves for each treatment condition. A shift in the melting curve for MF-094-treated cells compared to vehicle and this compound-treated cells indicates target engagement.
-
Immunoprecipitation-Mass Spectrometry (IP-MS) for Target Identification and Pathway Analysis
Principle: IP-MS is used to identify proteins that interact with a protein of interest (the "bait"). In this context, it can be used to confirm that MF-094 disrupts the interaction of USP30 with its substrates.
Workflow Diagram:
Caption: Immunoprecipitation-Mass Spectrometry (IP-MS) Workflow.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells to high confluency in large-format dishes (e.g., 15 cm).
-
Treat cells with MF-094, this compound, or vehicle for a specified time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in a suitable IP lysis buffer containing protease and phosphatase inhibitors. The buffer should be mild to preserve protein-protein interactions.
-
Incubate on ice with intermittent vortexing, then clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-USP30 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with IP wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
Neutralize the eluate if using a low-pH buffer.
-
Reduce, alkylate, and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
Clean up the peptides using a suitable method (e.g., C18 desalting).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample using a proteomics software suite. Compare the protein interactome between MF-094, this compound, and vehicle-treated samples to identify USP30 substrates and interacting partners affected by USP30 inhibition.
-
Western Blotting for Downstream Signaling Events
Principle: Western blotting is used to detect changes in the levels and post-translational modifications (e.g., ubiquitination) of specific proteins downstream of USP30 inhibition.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and treat with a dose-response of MF-094 and this compound (e.g., 0.1, 1, 10 µM) or vehicle for a relevant time period (e.g., 6-24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts, add Laemmli buffer, and boil the samples.
-
Separate proteins by SDS-PAGE on an appropriate percentage acrylamide (B121943) gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-ubiquitin
-
Anti-MFN2[7]
-
Anti-phospho-Ser65-Ubiquitin
-
Anti-TOM20
-
Anti-NLRP3
-
Anti-cleaved Caspase-1
-
Anti-phospho-AKT
-
Anti-phospho-mTOR
-
Anti-c-Myc
-
Anti-USP30
-
A loading control (e.g., β-actin, GAPDH)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize to the loading control. Compare the effects of MF-094 and this compound to determine the specific impact of USP30 inhibition on the levels and modification of downstream target proteins.
-
Conclusion
The selective USP30 inhibitor MF-094 and its inactive control this compound are powerful tools for elucidating the roles of USP30 in cellular processes. The provided protocols for CETSA, IP-MS, and Western blotting offer a robust framework for investigating the on-target effects and downstream consequences of USP30 inhibition. Adherence to these detailed methodologies, including the critical use of this compound as a negative control, will enable researchers to generate high-quality, reproducible data and advance our understanding of USP30 biology.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MF-094 | USP30 Inhibitor | Mitochondria | TargetMol [targetmol.com]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: MF-095 as a Control in Cell Line Studies
No publicly available data was found regarding the use of a compound specifically designated as "MF-095" as a control in any cell line experiments.
Extensive searches of scientific literature databases and chemical supplier catalogs did not yield any information on a compound with the identifier "this compound." This suggests that "this compound" may be an internal development code not yet disclosed in public forums, a new or emerging compound with limited published research, or a potential typographical error.
While no data exists for "this compound," the search did identify other compounds with similar alphanumeric designations that have been used in cell line research. It is important to note that these are distinct molecules and their experimental applications should not be attributed to "this compound."
For instance, studies were found mentioning:
-
Mifepristone (B1683876) (MF): This compound has been evaluated in human ovarian epithelial carcinoma (OEC) cell lines.[1]
-
AM095: A lysophosphatidic acid receptor 1 (LPA1) antagonist, for which protocols in murine models have been described.
-
SNS-595 (Voreloxin): This compound has shown potent activity against a wide array of cancer cell lines.[2]
Without further clarification or the correct identification of the compound of interest, it is not possible to provide detailed application notes, experimental protocols, or signaling pathway diagrams as requested.
Researchers interested in the use of a specific compound as a control are advised to verify the exact nomenclature and search for literature associated with that precise identifier. Should "this compound" be an internal or newly developed compound, information would likely be found in internal documentation or forthcoming publications from the developing institution.
References
Application Notes and Protocols for Assessing the Inertness of MF-095 on USP30 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin Specific Peptidase 30 (USP30) is a deubiquitinating enzyme (DUB) anchored to the outer mitochondrial membrane. It plays a critical role in cellular homeostasis by acting as a negative regulator of mitophagy, the selective degradation of damaged mitochondria. USP30 counteracts the activity of the E3 ubiquitin ligase Parkin, which ubiquitinates mitochondrial outer membrane proteins to flag them for clearance. By removing these ubiquitin signals, USP30 inhibits the removal of dysfunctional mitochondria.[1][2] Given its role in mitochondrial quality control, inhibition of USP30 is a therapeutic strategy being explored for diseases associated with mitochondrial dysfunction, such as Parkinson's disease.[2][3]
In the development and screening of small molecule inhibitors of USP30, it is crucial to have appropriate controls to ensure the specificity of the observed effects. MF-095 has been developed as a control compound for the potent USP30 inhibitor, MF-094.[1] These application notes provide detailed protocols to verify the inertness of this compound on USP30 activity, both in biochemical and cellular contexts. Demonstrating a lack of activity of a control compound is essential for validating the on-target effects of its active counterpart.
The following protocols describe how to assess the inertness of this compound by comparing its effects to a vehicle control (e.g., DMSO) and a known potent USP30 inhibitor.
Data Presentation
The quantitative data from the following experiments should be summarized in tables for clear comparison and interpretation.
Table 1: Biochemical Assessment of this compound on USP30 Activity
| Compound | Concentration (µM) | USP30 Activity (% of Vehicle Control) | Standard Deviation |
| Vehicle (DMSO) | - | 100 | X |
| This compound | 0.1 | ||
| 1 | |||
| 10 | |||
| Positive Control (e.g., MF-094) | 0.1 | ||
| 1 | |||
| 10 |
Table 2: Cellular Assessment of this compound on Mitophagy
| Treatment | Condition | Mitophagy Index (e.g., % mito-Keima red/green ratio) | Standard Deviation |
| Vehicle (DMSO) | Basal | ||
| Mitophagy Induction | |||
| This compound (10 µM) | Basal | ||
| Mitophagy Induction | |||
| Positive Control (e.g., MF-094, 10 µM) | Basal | ||
| Mitophagy Induction |
Table 3: Cellular Assessment of this compound on Mitochondrial Protein Ubiquitination
| Treatment | Mitophagy Induction | Ubiquitinated TOMM20 Levels (Fold Change vs. Vehicle Basal) | Standard Deviation |
| Vehicle (DMSO) | - | 1.0 | X |
| + | |||
| This compound (10 µM) | - | ||
| + | |||
| Positive Control (e.g., MF-094, 10 µM) | - | ||
| + |
Experimental Protocols
Protocol 1: In Vitro Biochemical Assay for USP30 Activity Using a Fluorogenic Substrate
This protocol assesses the direct effect of this compound on the enzymatic activity of recombinant human USP30 (rhUSP30) using the fluorogenic substrate Ubiquitin-7-Amino-4-Methylcoumarin (Ub-AMC).[4][5] Cleavage of Ub-AMC by USP30 releases free AMC, which fluoresces and can be quantified.
Materials:
-
Recombinant human USP30 (rhUSP30)
-
Ubiquitin-AMC (Ub-AMC)
-
This compound
-
Positive Control USP30 inhibitor (e.g., MF-094 or other known inhibitor)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mg/ml BSA, 0.05% Tween-20, 1 mM DTT
-
DMSO
-
Black, low-binding 384-well plates
-
Fluorescence plate reader (Excitation: 360-380 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare stock solutions of this compound and the positive control inhibitor in DMSO. Create a dilution series of each compound in DMSO.
-
Reaction Setup: a. Dispense a small volume (e.g., 75 nL) of the compound dilutions (this compound, positive control) or DMSO (vehicle control) into the wells of a 384-well plate. b. Prepare a 2x concentrated solution of rhUSP30 (e.g., 10 nM for a final concentration of 5 nM) in the assay buffer. c. Add 15 µL of the 2x rhUSP30 solution to each well containing the compounds or DMSO. d. Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Enzymatic Reaction: a. Prepare a 2x concentrated solution of Ub-AMC (e.g., 200 nM for a final concentration of 100 nM) in the assay buffer. b. To initiate the reaction, add 15 µL of the 2x Ub-AMC solution to each well. The total reaction volume should be 30 µL.
-
Data Acquisition: a. Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. b. Measure the fluorescence intensity every minute for 30-60 minutes (kinetic mode).
-
Data Analysis: a. For each well, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve. b. Normalize the velocities of the compound-treated wells to the average velocity of the vehicle (DMSO) control wells to determine the percent activity. c. A compound is considered inert if the USP30 activity in its presence is similar to that of the vehicle control across a range of concentrations.
Protocol 2: Cellular Assay for Mitophagy Assessment Using mito-Keima
This protocol evaluates the effect of this compound on mitophagy in a cellular context. The mito-Keima reporter is a pH-sensitive fluorescent protein targeted to the mitochondria. In the neutral pH of the mitochondrial matrix, it emits light at a shorter wavelength (green). When mitochondria are delivered to the acidic environment of the lysosome during mitophagy, the protein's fluorescence shifts to a longer wavelength (red). An increase in the red/green fluorescence ratio indicates an increase in mitophagy.
Materials:
-
Human cell line stably expressing mito-Keima (e.g., HeLa or SH-SY5Y)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Positive Control USP30 inhibitor (e.g., MF-094)
-
Mitophagy-inducing agent (e.g., Oligomycin/Antimycin A or CCCP)
-
DMSO
-
96-well imaging plates
-
High-content imaging system or fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Plating: Seed the mito-Keima expressing cells into a 96-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: a. Treat the cells with this compound, a positive control inhibitor, or DMSO (vehicle) at the desired final concentrations. Incubate for a period determined by the experimental design (e.g., 24 hours).
-
Mitophagy Induction: a. For the induced mitophagy conditions, add a mitophagy-inducing agent (e.g., 10 µM CCCP) to the appropriate wells. b. Incubate for a further 4-24 hours.
-
Imaging: a. Wash the cells with PBS. b. Acquire images of the cells using two different excitation wavelengths for the green (neutral pH) and red (acidic pH) forms of Keima.
-
Data Analysis: a. Quantify the fluorescence intensity for both the red and green channels for each cell or field of view. b. Calculate the ratio of red to green fluorescence intensity. An increased ratio signifies a higher level of mitophagy. c. Compare the red/green ratio in this compound-treated cells to the vehicle control and the positive control. Inertness is demonstrated if this compound does not significantly alter the mitophagy ratio compared to the vehicle control, both under basal and induced conditions.
Protocol 3: Cellular Assay for Mitochondrial Protein Ubiquitination
This protocol assesses the ubiquitination status of USP30 substrates on the mitochondrial outer membrane, such as TOMM20, following compound treatment and mitophagy induction. Inhibition of USP30 is expected to increase the ubiquitination of these substrates.[3][6]
Materials:
-
Human cell line (e.g., SH-SY5Y or HeLa cells, preferably overexpressing Parkin to enhance the signal)
-
Cell culture medium
-
This compound
-
Positive Control USP30 inhibitor (e.g., MF-094)
-
Mitophagy-inducing agent (e.g., CCCP)
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and DUB inhibitors)
-
Primary antibodies: anti-TOMM20, anti-ubiquitin, anti-GAPDH (loading control)
-
Secondary antibodies (HRP-conjugated)
-
Western blot equipment and reagents
Procedure:
-
Cell Treatment: a. Plate cells and allow them to adhere. b. Treat cells with this compound, a positive control inhibitor, or DMSO for a specified time (e.g., 4-19 hours). c. Induce mitophagy where required by adding a mitophagy inducer (e.g., CCCP for 1-2 hours).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in lysis buffer. c. Quantify the protein concentration of the lysates.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and incubate with primary antibodies against TOMM20 and ubiquitin. A loading control like GAPDH should also be probed. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. e. Develop the blot using a chemiluminescent substrate and image the bands.
-
Data Analysis: a. Quantify the band intensities for ubiquitinated species of TOMM20 (which will appear as higher molecular weight smears or bands above the main TOMM20 band). b. Normalize these values to the total TOMM20 and the loading control. c. Compare the levels of ubiquitinated TOMM20 in this compound-treated cells to the vehicle and positive controls. This compound would be considered inert if it does not lead to an accumulation of ubiquitinated TOMM20 compared to the vehicle control.
Diagrams
Caption: USP30 signaling pathway and points of intervention.
Caption: Workflow for the in vitro biochemical assay.
References
- 1. medkoo.com [medkoo.com]
- 2. life-science-alliance.org [life-science-alliance.org]
- 3. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ub-AMC - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Guidelines for the proper storage and handling of MF-095.
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF-095 is a chemical probe that serves as a negative control for MF-094, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30). USP30 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating mitochondrial quality control through the mitophagy pathway. By removing ubiquitin chains from damaged mitochondria, USP30 opposes the action of the E3 ubiquitin ligase Parkin, thereby inhibiting the clearance of dysfunctional mitochondria. Given its role in cellular homeostasis, USP30 has emerged as a therapeutic target for various diseases, including neurodegenerative disorders and cancer. These application notes provide essential guidelines for the proper storage, handling, and experimental use of this compound.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (S)-N-(1-((5-(N-(tert-butyl)sulfamoyl)naphthalen-1-yl)amino)-1-oxo-3-phenylpropan-2-yl)cyclopropanecarboxamide |
| CAS Number | 2241025-68-1 |
| Molecular Formula | C₂₇H₃₁N₃O₄S |
| Molecular Weight | 493.62 g/mol |
| Appearance | Solid powder |
Storage and Handling
Proper storage and handling of this compound are crucial to maintain its integrity and ensure experimental reproducibility.
Storage Conditions
It is recommended to store this compound as a solid powder under the following conditions:
| Condition | Short-Term (days to weeks) | Long-Term (months to years) |
| Temperature | 0 - 4 °C | -20 °C |
| Light | Protect from light | Protect from light |
| Atmosphere | Dry | Dry |
Stock solutions of this compound should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Stability
This compound is stable for several weeks during standard shipping conditions at ambient temperature. For long-term stability, adherence to the recommended storage conditions is essential. Information on the stability of this compound in various solvents and under different pH conditions is not extensively available; therefore, it is advisable to prepare fresh working solutions for each experiment.
Safety and Handling
As with any chemical reagent, appropriate safety precautions should be taken when handling this compound powder and solutions.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling Powder: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles. Avoid creating dust. In case of a spill, cover the powder with a plastic sheet to minimize spreading and clean it up mechanically.
-
Solution Handling: When preparing solutions, work in a well-ventilated area.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
Experimental Protocols
This compound is intended for use as a negative control alongside its active counterpart, MF-094, to help ensure that the observed experimental effects are due to the specific inhibition of USP30 and not off-target or compound-related artifacts.
Solution Preparation
4.1.1. Stock Solution (e.g., 10 mM in DMSO)
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of small molecules.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Calculate the required mass of this compound to prepare the desired volume and concentration of the stock solution. The formula to use is: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 493.62 g/mol = 4.9362 mg
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Table for Preparing Stock Solutions:
| Desired Stock Concentration | Volume of DMSO for 1 mg this compound | Volume of DMSO for 5 mg this compound |
| 1 mM | 2.026 mL | 10.13 mL |
| 5 mM | 0.405 mL | 2.026 mL |
| 10 mM | 0.203 mL | 1.013 mL |
| 50 mM | 0.041 mL | 0.203 mL |
4.1.2. Working Solutions
Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
General Protocol for Use in Cell-Based Assays
This protocol provides a general workflow for using this compound as a negative control in a cell-based assay designed to investigate the effects of USP30 inhibition.
Materials:
-
Cells of interest
-
Appropriate cell culture medium and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MF-094 stock solution (as the active compound)
-
Vehicle control (e.g., DMSO)
-
Assay-specific reagents (e.g., lysis buffers, antibodies)
Protocol:
-
Cell Seeding: Seed the cells in appropriate culture plates or dishes at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Treatment Preparation: Prepare working solutions of this compound, MF-094, and a vehicle control in fresh cell culture medium. A typical experimental setup would include:
-
Untreated cells
-
Vehicle control (e.g., 0.1% DMSO)
-
MF-094 at various concentrations
-
This compound at the same concentrations as MF-094
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the respective treatments.
-
Incubation: Incubate the cells for the desired period, which should be optimized based on the specific assay and cell type.
-
Assay: Following incubation, proceed with the specific assay to measure the desired endpoint. This could include, for example, western blotting to assess protein levels, immunofluorescence to observe protein localization, or a cell viability assay.
Interpreting Results: In a well-controlled experiment, cells treated with this compound should show a response similar to that of the vehicle-treated cells, while cells treated with the active inhibitor, MF-094, should exhibit the expected biological effect. This confirms that the observed effects of MF-094 are due to the specific inhibition of its target and not to the general chemical structure shared with this compound.
Visualizations
USP30 Signaling Pathway in Mitophagy
The following diagram illustrates the role of USP30 in the PINK1/Parkin-mediated mitophagy pathway. Upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane and recruits Parkin, which ubiquitinates mitochondrial proteins, marking the damaged organelle for degradation by autophagy. USP30 counteracts this process by deubiquitinating these proteins.
Caption: Role of USP30 in PINK1/Parkin-mediated mitophagy.
Experimental Workflow for Using this compound as a Negative Control
This diagram outlines a typical experimental workflow for utilizing this compound as a negative control in a cell-based assay to study the effects of a USP30 inhibitor.
Caption: General experimental workflow using this compound as a negative control.
Troubleshooting & Optimization
Technical Support Center: Interpreting Unexpected Results with MF-095
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with the hypothetical kinase inhibitor, MF-095. The following guides and FAQs will help you design appropriate control experiments to interpret your findings.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of potential off-target effects with this compound?
Common indicators that you may be observing off-target effects include:
-
Discrepancy with genetic validation: The phenotype observed with this compound differs from the phenotype seen when the target protein is knocked down (e.g., using siRNA/shRNA) or knocked out (e.g., using CRISPR-Cas9).[1]
-
Inconsistent results with other inhibitors: A structurally different inhibitor for the same target produces a different or no phenotype.[1]
-
High concentration required for effect: The effective concentration of this compound in your cellular assay is significantly higher than its known biochemical potency (e.g., IC50 or Ki) for the intended target.[1]
-
Unexpected cellular toxicity: this compound causes significant cell death or morphological changes at concentrations where the on-target effect is expected to be specific.[1]
Q2: Why is my observed cellular IC50 for this compound much higher than its biochemical IC50?
Several factors can contribute to a discrepancy between biochemical and cellular potency:
-
Low cell permeability: this compound may have poor physicochemical properties that limit its ability to cross the cell membrane.
-
Efflux pump substrate: The inhibitor may be actively transported out of the cell by efflux pumps like P-glycoprotein.[2]
-
High intracellular ATP concentration: In cellular environments, high concentrations of ATP can compete with ATP-competitive inhibitors like this compound, reducing their apparent potency.[2]
-
Low target expression or activity: The target kinase may have low expression or activity in the chosen cell line.[2]
Q3: We are observing a paradoxical activation of a signaling pathway after treatment with this compound. What could be the cause?
Paradoxical pathway activation can occur due to:
-
Feedback loop activation: Inhibition of a kinase can sometimes relieve negative feedback loops, leading to the activation of upstream or parallel signaling pathways.[3]
-
Off-target effects: this compound might be inhibiting a kinase in a different pathway that normally suppresses the observed activated pathway.[3]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed with this compound
You are observing a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known function of the target kinase.
Potential Causes and Solutions:
| Potential Cause | Recommended Control Experiment | Expected Outcome |
| Off-target kinase inhibition | Kinome Profiling | Identification of unintended kinase targets of this compound that could be responsible for the observed phenotype.[2][4] |
| Binding to a non-kinase protein | Cellular Thermal Shift Assay (CETSA) | Identification of non-kinase protein binding partners that may be mediating the unexpected effects.[1] |
| Genetic vs. pharmacological discrepancy | CRISPR-Cas9 Knockout of Target | If the phenotype persists in knockout cells treated with this compound, it confirms the effect is off-target.[5] |
Issue 2: Lack of Efficacy in Cellular Assays
This compound shows potent inhibition in biochemical assays but has no effect on downstream signaling or cell viability in your cell model.
Potential Causes and Solutions:
| Potential Cause | Recommended Control Experiment | Expected Outcome |
| Poor cell permeability | Assess physicochemical properties (e.g., LogP). | Consider chemical modifications to improve permeability. |
| Efflux pump activity | Co-incubate cells with an efflux pump inhibitor (e.g., verapamil).[2] | An increase in the cellular potency of this compound will be observed.[2] |
| Low target engagement | Western Blot for downstream signaling | Confirm target expression and activity in your cell line.[2][6] |
| Incorrect treatment time | Time-course experiment | Determine the optimal treatment duration for observing the desired effect.[6] |
Experimental Protocols
Kinome Profiling
This experiment assesses the selectivity of this compound by testing its inhibitory activity against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Assay: Submit the compound to a kinome profiling service at a concentration typically 10- to 100-fold higher than its on-target IC50.
-
Data Analysis: The service will provide data on the percent inhibition of each kinase in the panel. Analyze the data to identify any kinases that are significantly inhibited by this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of this compound in intact cells. The binding of this compound is expected to stabilize the target protein, making it more resistant to thermal denaturation.[1]
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control (DMSO).
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.[1]
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[1]
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot.[1]
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1]
CRISPR-Cas9 Knockout Validation
This genetic approach helps to determine if the observed effects of this compound are on-target.
Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs targeting the gene of the putative target of this compound into a Cas9 expression vector.
-
Transfection and Selection: Transfect the construct into your cell line and select for cells with successful integration.
-
Knockout Verification: Confirm the knockout of the target protein by Western blot or sequencing.
-
Phenotypic Assay: Treat the knockout cells and wild-type control cells with this compound and perform the relevant phenotypic or signaling assays.
-
Data Analysis: If the knockout cells are resistant to this compound, it suggests the effect is on-target. If the knockout cells show the same phenotype as the wild-type cells upon treatment, the effect is likely off-target.[5]
Visualizations
Caption: Hypothetical signaling pathway for the target of this compound.
Caption: Experimental workflow for investigating off-target effects.
Caption: Troubleshooting decision tree for unexpected results.
References
Technical Support Center: Troubleshooting Unexpected Cellular Activity in Control Compounds
Topic: Why is my MF-095 control showing some cellular activity?
Disclaimer: Initial searches for "this compound" did not yield specific information on a compound with this designation in a biological context. The following troubleshooting guide is a generalized resource for researchers encountering unexpected activity with a negative control compound, referred to as "Compound-X," which we will use in place of "this compound."
This guide is intended for researchers, scientists, and drug development professionals encountering anomalous results with their negative controls in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing cellular activity with my negative control, Compound-X. What are the potential reasons for this?
A1: Unexpected activity in a negative control can arise from several factors, which can be broadly categorized as issues related to the compound itself, the cell culture system, or the experimental setup. It is crucial to systematically investigate each possibility to pinpoint the source of the artifact. Potential reasons include:
-
Compound-Related Issues:
-
Contamination: The compound stock may be contaminated with a biologically active substance.
-
Degradation: The compound may have degraded into an active byproduct.
-
Off-Target Effects: The compound may have unknown off-target activities at the concentration used.[1]
-
Impurity: The synthesized compound may contain active impurities from the synthesis process.
-
-
Cell Culture-Related Issues:
-
Cell Health: Unhealthy or stressed cells can respond non-specifically to treatment.[2]
-
Contamination: Mycoplasma or other microbial contamination can affect cellular responses.[3][4]
-
Cell Line Authenticity: The cell line may not be what it is presumed to be, or its characteristics may have drifted over passages.[4]
-
-
Assay-Related Issues:
-
Vehicle Effects: The vehicle (e.g., DMSO) used to dissolve the compound may be causing cellular stress at the final concentration.[1]
-
Assay Artifacts: The compound may interfere with the assay technology itself (e.g., autofluorescence).
-
Pipetting Errors: Inaccurate pipetting can lead to incorrect final concentrations of the compound.[4]
-
Systematic Troubleshooting Guide
If you are observing unexpected cellular activity with your negative control, follow this step-by-step guide to identify the potential cause.
Step 1: Verify the Integrity of Compound-X
The first step is to rule out any issues with the compound itself.
-
Action 1.1: Confirm Identity and Purity.
-
Protocol: Analyze your sample of Compound-X using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) to confirm its chemical identity and purity.
-
Expected Outcome: The compound's identity is confirmed, and purity is high (>95%).
-
-
Action 1.2: Assess Compound Stability.
-
Protocol: Perform a stability study by incubating Compound-X in your assay medium for the duration of your experiment and then analyzing it by LC-MS to check for degradation products.
-
Expected Outcome: No significant degradation of Compound-X is observed.
-
-
Action 1.3: Test a Fresh Stock.
-
Protocol: Prepare a fresh stock of Compound-X from a new weighing. If possible, use a sample from a different synthesis batch.
-
Expected Outcome: The unexpected activity persists even with a freshly prepared stock from a new batch, suggesting the issue is not with a specific stock solution.
-
Step 2: Evaluate the Cell Culture System
If the compound is not the issue, the problem may lie within your cell culture.
-
Action 2.1: Check for Mycoplasma Contamination.
-
Protocol: Use a commercial PCR-based mycoplasma detection kit to test your cell cultures.
-
Expected Outcome: The cells test negative for mycoplasma.
-
-
Action 2.2: Assess Cell Viability and Health.
-
Protocol: Before seeding for your assay, assess cell viability using a trypan blue exclusion assay or a commercial viability kit. Ensure the cells are in the exponential growth phase.[4]
-
Expected Outcome: Cell viability is >95%, and cells exhibit normal morphology.
-
-
Action 2.3: Authenticate Your Cell Line.
-
Protocol: If there is any doubt about the identity of your cell line, perform Short Tandem Repeat (STR) profiling.
-
Expected Outcome: The STR profile matches the reference profile for the expected cell line.
-
Step 3: Scrutinize the Assay Protocol
Finally, review your experimental procedure for potential sources of error.
-
Action 3.1: Run a Vehicle-Only Control.
-
Protocol: Include a control group that is treated with the same concentration of the vehicle (e.g., DMSO) as the Compound-X treated group.
-
Expected Outcome: The vehicle-only control shows no cellular activity, indicating the vehicle is not the cause.
-
-
Action 3.2: Check for Assay Interference.
-
Protocol: In a cell-free system, test if Compound-X interferes with your assay's detection method (e.g., absorbance, fluorescence, luminescence).
-
Expected Outcome: Compound-X does not show any intrinsic signal in the cell-free assay.
-
Hypothetical Data Summary
The following tables illustrate expected versus unexpected results in a hypothetical cell viability assay where Compound-X is the negative control.
Table 1: Expected Results from a Cell Viability Assay
| Treatment | Concentration (µM) | Cell Viability (%) |
| Untreated | 0 | 100 |
| Vehicle (0.1% DMSO) | N/A | 98 ± 2 |
| Compound-X | 10 | 97 ± 3 |
| Positive Control (Staurosporine) | 1 | 25 ± 5 |
Table 2: Example of Unexpected Cellular Activity
| Treatment | Concentration (µM) | Cell Viability (%) |
| Untreated | 0 | 100 |
| Vehicle (0.1% DMSO) | N/A | 99 ± 1 |
| Compound-X | 10 | 75 ± 4 |
| Positive Control (Staurosporine) | 1 | 28 ± 6 |
Experimental Protocols
Protocol 1: Mycoplasma Detection using PCR
-
Collect 1 mL of cell culture supernatant from a 2-3 day old culture.
-
Centrifuge at 200 x g for 5 minutes to pellet any cells.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes to pellet mycoplasma.
-
Discard the supernatant and resuspend the pellet in 50 µL of sterile PBS.
-
Proceed with DNA extraction and PCR using a commercial mycoplasma detection kit according to the manufacturer's instructions.
Protocol 2: Cell Viability Assessment using Trypan Blue
-
Harvest cells by trypsinization and resuspend in complete medium.
-
Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting unexpected cellular activity in a negative control compound.
Caption: Diagram illustrating a potential mechanism for off-target effects of a control compound.
References
Technical Support Center: Optimizing Novel Inhibitor Concentrations
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to determine the optimal concentration of a novel small molecule inhibitor, herein referred to as MF-095, to minimize or eliminate off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of this compound?
A1: The initial step is to establish the on-target potency of this compound. This is typically done by performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) against the intended primary target. This foundational data provides a benchmark for selecting concentrations for further off-target screening.
Q2: How can I assess the selectivity of this compound?
A2: Selectivity is evaluated by screening this compound against a panel of related and unrelated targets. A broader screening panel will provide a more comprehensive selectivity profile. For instance, if this compound is a kinase inhibitor, it should be tested against a large panel of kinases.[1] The results will help identify potential off-target interactions.
Q3: My biochemical assays show high potency, but I'm observing unexpected phenotypes in cell-based assays. What could be the cause?
A3: A discrepancy between biochemical and cellular activity can arise from several factors, including poor cell permeability, rapid metabolism of the compound, or engagement of an unknown off-target with significant biological activity.[1] It is crucial to investigate these possibilities systematically.
Q4: What are some common techniques to identify off-target proteins of this compound?
A4: Several unbiased, genome-wide methods are available to identify off-target interactions. Chemical proteomics approaches, such as affinity chromatography using a tagged version of this compound as bait, can pull down interacting proteins for identification by mass spectrometry.[1] Additionally, phenotypic screening against a library of cell lines with known genetic backgrounds can provide clues about the pathways being affected.[1]
Q5: How can I confirm that a suspected off-target interaction is real and not an artifact?
A5: Orthogonal assays are essential for validating potential off-target hits.[1] For example, if an interaction is identified through a proteomics screen, you can use a biophysical method like Surface Plasmon Resonance (SPR) to confirm direct binding.[1] Further validation in a cellular context can be achieved using techniques like the Cellular Thermal Shift Assay (CETSA).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High background signal in cellular assays | Compound precipitation or aggregation | Test the solubility of this compound in your assay media. Consider including a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to disrupt potential aggregates.[1] |
| Inconsistent results between experimental replicates | Poor compound stability | Assess the stability of this compound in your experimental conditions over the time course of the assay. |
| Observed toxicity at concentrations close to the on-target IC50 | Off-target effects or general cytotoxicity | Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to distinguish between targeted and cytotoxic effects. If toxicity is observed, prioritize off-target screening to identify the cause. |
| No correlation between on-target inhibition and the desired cellular outcome | The primary target is not the sole driver of the phenotype, or off-target effects are dominant. | Re-evaluate the role of the primary target in the observed phenotype. Employ unbiased screening methods to identify other cellular targets of this compound. |
Experimental Protocols
Protocol 1: Determining On-Target IC50
A generalized protocol for determining the IC50 of this compound against its primary target (e.g., a specific kinase) using a radiometric assay format.
Materials:
-
Purified target enzyme
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
ATP, [γ-33P]-ATP
-
Substrate peptide or protein
-
Assay buffer
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the target enzyme, substrate, and diluted this compound.
-
Initiate the reaction by adding a mixture of ATP and [γ-33P]-ATP.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time.
-
Stop the reaction and transfer the contents to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-33P]-ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that this compound directly binds to its intended target in a cellular environment.[1]
Materials:
-
Cells expressing the target protein
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR cycler)
-
Western blotting or ELISA reagents
Procedure:
-
Treat cultured cells with either this compound at a desired concentration or vehicle control.
-
Harvest and lyse the cells.
-
Divide the cell lysates into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Centrifuge the heated lysates to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein remaining in the supernatant using Western blot or ELISA.
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1]
Data Presentation
Table 1: Illustrative Selectivity Profile of this compound
| Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase A | 10 | 1 |
| Off-Target Kinase B | 1,200 | 120 |
| Off-Target Kinase C | 5,500 | 550 |
| Unrelated Enzyme D | >10,000 | >1000 |
Table 2: Recommended Concentration Ranges for Different Experimental Stages
| Experimental Stage | Recommended Concentration Range | Rationale |
| Initial On-Target Validation | 0.1 nM - 10 µM | To establish a full dose-response curve and determine the IC50. |
| Cell-Based On-Target Assays | 1x - 10x IC50 | To confirm on-target activity in a cellular context while minimizing potential off-target effects. |
| Off-Target Screening | 100x IC50 or 1-10 µM | To identify potential off-target interactions at concentrations higher than required for on-target activity. |
| In Vivo Studies | Dose escalation studies required | To determine the optimal dose that achieves the desired on-target effect with minimal toxicity. |
Visualizations
Caption: Workflow for optimizing inhibitor concentration.
References
How to address variability in results with MF-095 treatments.
Welcome to the technical support center for MF-095. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability in experimental results when working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and ensure reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase.[1] It specifically targets the mTORC1 complex, which is a critical regulator of cell growth, proliferation, and metabolism.[1] By inhibiting mTORC1, this compound can induce cell cycle arrest and apoptosis in sensitive cell lines.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a powder at -20°C, protected from light and moisture. For short-term storage of stock solutions (up to one week), it is recommended to keep them at -20°C. For long-term storage, aliquoting the stock solution into single-use vials and storing at -80°C is advised to prevent degradation due to repeated freeze-thaw cycles.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mM. For cell-based assays, it is crucial to use an analytical grade DMSO (≥99% purity) to dissolve the compound.[2] The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
High variability between replicate wells or between experiments is a common issue in cell-based assays.[2][3] The following guide provides potential causes and solutions to improve the consistency of your results.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. After plating, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to ensure even cell distribution.[4] |
| Edge Effects | Evaporation from wells on the perimeter of a 96-well plate can concentrate the drug and affect cell viability.[2] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[2] |
| Inconsistent Drug Concentration | Ensure thorough mixing of the this compound stock solution before diluting. When preparing serial dilutions, use freshly calibrated pipettes and ensure proper pipetting technique. |
| Cell Passage Number | High passage numbers can lead to changes in cell morphology, growth rate, and drug sensitivity.[5] It is recommended to use cells within a consistent and low passage number range for all experiments. |
| Mycoplasma Contamination | Mycoplasma can alter cellular responses to treatments.[5] Regularly test your cell cultures for mycoplasma contamination. |
Issue 2: Lower than Expected Potency (High IC50 Value)
If this compound is not exhibiting the expected potency in your experiments, consider the following factors that can influence its effectiveness.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Improper storage or repeated freeze-thaw cycles can lead to compound degradation. Use freshly prepared dilutions from a properly stored stock solution. |
| Cellular Efflux | Some cell lines express high levels of efflux pumps that can actively remove this compound from the cell, reducing its intracellular concentration.[6][7] Consider using cell lines with lower expression of these transporters or co-treating with an efflux pump inhibitor. |
| High Serum Concentration | Proteins in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration in your culture medium during the treatment period. |
| Incorrect Assay Timing | The optimal incubation time for this compound can vary between cell lines. Perform a time-course experiment to determine the ideal treatment duration for your specific cell model. |
| Cellular Metabolism of the Compound | Cells can metabolize small molecules, reducing their activity over time.[8] This can be assessed by measuring the compound's concentration in the culture medium over the course of the experiment. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the steps for a standard MTT assay to determine the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.[5] Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 5 minutes to ensure a homogenous solution and read the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for mTOR Pathway Inhibition
This protocol is for assessing the inhibition of the mTOR signaling pathway by this compound by measuring the phosphorylation of a downstream target, such as p70S6K.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p70S6K, total p70S6K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.
Visualizations
Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound on mTORC1.
Caption: General experimental workflow for evaluating the effects of this compound.
Caption: A decision tree to troubleshoot sources of variability in this compound experiments.
References
- 1. Nutrient regulation of the mTOR complex 1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. marinbio.com [marinbio.com]
- 5. youtube.com [youtube.com]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. db.cngb.org [db.cngb.org]
- 8. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
Potential reasons for cytotoxicity with high concentrations of MF-095.
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the potential reasons for cytotoxicity observed at high concentrations of the investigational compound MF-095. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor designed to target the ATP-binding site of Kinase A, a critical enzyme in a signaling pathway implicated in the proliferation of certain cancer cell lines. Its primary therapeutic goal is to arrest tumor cell growth by inhibiting this pathway.
Q2: We are observing significant cytotoxicity in our cell line at high concentrations of this compound. Is this expected?
A2: While this compound is designed for selectivity, it is not uncommon for kinase inhibitors to exhibit off-target effects and induce cytotoxicity at concentrations significantly higher than the on-target IC50.[1] This can be due to several factors, including inhibition of other essential kinases, induction of cellular stress pathways, or the physicochemical properties of the compound itself.[2] All subsequent data presented here are from internal validation studies (Internal Study No. This compound-CYTOX-01).
Q3: What are the typical morphological signs of cytotoxicity to look for when using this compound?
A3: Common morphological changes indicating cytotoxicity include cell rounding and detachment (for adherent cells), membrane blebbing, cell shrinkage, and the appearance of apoptotic bodies in the culture medium. A noticeable decrease in cell density compared to vehicle-treated controls is also a primary indicator.[3]
Q4: How can I differentiate between compound-induced cytotoxicity and solvent (e.g., DMSO) toxicity?
A4: It is crucial to run a vehicle control group, where cells are treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound.[3] If the vehicle control group shows high viability while the this compound treated group shows significant cell death, the cytotoxicity can be attributed to the compound. Most cell lines can tolerate DMSO concentrations up to 0.5%, but this should be empirically determined.[3]
Q5: Could the observed cytotoxicity be due to the compound degrading or precipitating in the culture medium?
A5: Yes, both are possibilities. High concentrations of small molecules can sometimes exceed their solubility limits in aqueous culture media, leading to precipitation. These precipitates or aggregates can cause cellular stress. Additionally, compound instability over long incubation periods can lead to degradation into toxic byproducts.[3] It is recommended to prepare fresh dilutions for each experiment and visually inspect the media for any signs of precipitation after adding the compound.
Troubleshooting Guide: High Cytotoxicity with this compound
This guide addresses common issues when unexpectedly high cytotoxicity is observed during experiments with this compound.
| Problem | Possible Cause | Recommended Troubleshooting Steps |
| Higher-than-expected cytotoxicity at all tested concentrations. | Cell Line Sensitivity: The cell line being used may be particularly sensitive to off-target effects of this compound. | Action: Test this compound on a panel of different cell lines to determine if the effect is specific or general. Ensure the on-target kinase (Kinase A) is expressed in your cell line. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high for the cells.[3] | Action: Ensure the final solvent concentration is non-toxic for your specific cell line (typically <0.5% DMSO). Always include a vehicle-only control.[3] | |
| Suboptimal Assay Conditions: Incubation time may be too long, or cell seeding density may be too low.[4][5] | Action: Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint. Optimize cell seeding density for your chosen assay format.[4] | |
| Inconsistent or highly variable results between replicate wells. | Uneven Cell Seeding: A non-homogenous cell suspension can lead to different cell numbers per well.[3] | Action: Ensure a single-cell suspension is achieved before plating. After seeding, visually inspect the plate to confirm even distribution. |
| Compound Precipitation: this compound may be precipitating out of solution at higher concentrations. | Action: Visually inspect wells under a microscope for precipitates. Determine the aqueous solubility of this compound in your specific culture medium. Consider using a formulation with better solubility if available. | |
| Assay Interference: The compound may be directly interfering with the assay reagents (e.g., reducing MTT reagent).[6] | Action: Run a cell-free control where this compound is added to the medium and assay reagents to check for chemical interactions.[6] | |
| Viability appears high in metabolic assays (e.g., MTT) but cells look unhealthy. | Induction of Stress Response: The compound may cause an increase in cellular metabolism as part of a stress response before cell death occurs.[6] | Action: Do not rely solely on metabolic assays. Use a multi-parametric approach. Complement the viability assay with a direct cytotoxicity assay (e.g., LDH release) or an apoptosis assay (e.g., Annexin V staining).[3][7] |
Potential Mechanisms of this compound High-Concentration Cytotoxicity
Internal investigations have identified three primary hypotheses for the cytotoxicity observed at high concentrations (>10 µM) of this compound.
Off-Target Kinase Inhibition
At concentrations exceeding its on-target IC50 for Kinase A, this compound begins to inhibit Kinase B, a protein essential for cell survival signaling. This off-target activity is a likely contributor to the observed cell death.
| Target | Biochemical IC50 | Cellular EC50 | Notes |
| Kinase A (On-Target) | 50 nM | 200 nM | Primary target for anti-proliferative effect. |
| Kinase B (Off-Target) | 8 µM | 15 µM | Inhibition linked to induction of apoptosis. |
| Kinase Panel Screen (98 Kinases) | >50 µM | Not Applicable | Broadly selective at lower concentrations. |
Table 1: Comparative potency of this compound against its intended on-target and a key identified off-target.
Mitochondrial Dysfunction
High concentrations of this compound have been shown to disrupt mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. This suggests direct or indirect effects on mitochondrial integrity.
| This compound Concentration | % Cells with Depolarized Mitochondria (JC-1 Assay) |
| Vehicle Control (0.1% DMSO) | 4.5% |
| 1 µM | 6.2% |
| 10 µM | 28.1% |
| 25 µM | 65.7% |
| 50 µM | 89.4% |
Table 2: Dose-dependent effect of this compound on mitochondrial membrane potential after 24-hour treatment.
Induction of Reactive Oxygen Species (ROS)
Cellular stress induced by high concentrations of this compound may lead to the generation of ROS, causing oxidative damage and triggering cell death pathways.[8]
References
- 1. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. 細胞培養中に生じる細胞死のトラブルシューティング [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. evotec.com [evotec.com]
Technical Support Center: Validating New Batches of MF-095
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are validating the activity of a new batch of the small molecule inhibitor, MF-095.
Troubleshooting Guide: New Batch Inactivity
This guide is designed to help you systematically troubleshoot and validate a new batch of this compound that appears to be inactive in your experiments.
Question: My new batch of this compound is showing no effect in my assay, whereas the previous batch worked perfectly. What steps should I take to validate the new batch?
Answer:
When a new batch of a small molecule inhibitor like this compound appears inactive, it's crucial to perform a series of validation experiments to determine the root cause. Batch-to-batch variability is a common issue in chemical manufacturing and can arise from differences in purity, the presence of contaminants, or issues with compound stability.[1][2] The following step-by-step guide will help you troubleshoot this issue.
Workflow for Validating a New Batch of this compound
Caption: Troubleshooting workflow for an inactive new batch of this compound.
Detailed Troubleshooting Steps
Review the Certificate of Analysis (CoA)
-
Question: What should I look for in the Certificate of Analysis (CoA) for the new batch of this compound?
-
Answer: The CoA is a critical document that provides batch-specific quality control information.[1] Carefully compare the CoA of the new batch with the old, active batch. Pay close attention to:
-
Purity: Is the purity of the new batch comparable to the old one? A significant decrease in purity could explain the lack of activity.
-
Identity Confirmation: Check the methods used to confirm the compound's identity (e.g., NMR, Mass Spectrometry). Ensure the data is consistent with the known structure of this compound.
-
Residual Solvents and Water Content: High levels of residual solvents or water can affect the accurate weighing of the compound and its stability.
-
Verify Storage Conditions
-
Question: Could improper storage affect the activity of this compound?
-
Answer: Absolutely. Ensure that the new batch of this compound has been stored according to the manufacturer's recommendations from the moment it was received. Exposure to light, moisture, or improper temperatures can lead to degradation.
Confirm Solubility and Stock Solution Integrity
-
Question: How can I be sure that my stock solution of the new this compound batch is correctly prepared?
-
Answer:
-
Visual Inspection: When preparing your stock solution, visually confirm that the compound has fully dissolved. The presence of precipitate indicates a solubility issue.
-
Fresh Solvents: Always use fresh, anhydrous solvents (e.g., DMSO) to prepare your stock solutions. Old solvents can accumulate water, which may affect the solubility and stability of your compound.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your stock solutions, as this can lead to compound degradation. Aliquoting your stock solution into smaller, single-use volumes is highly recommended.
-
Perform a Dose-Response Experiment
-
Question: What is the best way to experimentally test the activity of the new batch?
-
Answer: A dose-response experiment is the gold standard for determining the potency of a compound.[3]
-
Methodology: Test a wide range of concentrations of the new this compound batch in your assay.
-
Controls: Include a known positive control for your assay (a compound you know should elicit a response) and a negative control (vehicle only) to ensure your assay is performing as expected.
-
Data Analysis: Plot the response against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of the maximal inhibitory effect is observed). An inactive compound will not produce a typical sigmoidal dose-response curve.
-
Directly Compare Old and New Batches
-
Question: Should I test the old and new batches of this compound in the same experiment?
-
Answer: Yes, this is a critical step. Performing a side-by-side comparison in the same assay, on the same day, with the same reagents and cell passages will minimize experimental variability and provide the most reliable comparison of the two batches.
Data Presentation: Batch Comparison
| Batch ID | Purity (CoA) | IC50 (µM) |
| This compound-001 (Old) | 99.5% | 0.15 |
| This compound-002 (New) | 99.2% | > 100 |
This table illustrates a scenario where the new batch is inactive, as indicated by a significantly higher IC50 value.
Conduct a Target Engagement Assay
-
Question: What if the new batch is still inactive in my cell-based assay? How can I confirm if it binds to its intended target?
-
Answer: A target engagement assay directly measures the interaction between this compound and its protein target. This can help differentiate between a compound that is truly inactive and one that is failing to produce a downstream effect in your cellular model for other reasons. Examples of target engagement assays include:
-
Cellular Thermal Shift Assay (CETSA): Measures the change in the thermal stability of the target protein upon ligand binding.
-
Biochemical Assays: Using purified protein, these assays directly measure the inhibitory activity of the compound on its target.[3]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
-
Protocol 2: Dose-Response Experiment using a Cell-Based Assay
-
Materials:
-
Cells relevant to the this compound target pathway
-
Cell culture medium and supplements
-
96-well plates
-
This compound stock solution (new and old batches)
-
Positive and negative controls
-
Assay reagent (e.g., CellTiter-Glo® for viability)
-
-
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare a serial dilution of the new and old batches of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound, positive control, or negative control (vehicle).
-
Incubate for the desired treatment time (e.g., 24, 48, or 72 hours).
-
Add the assay reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence for a viability assay) using a plate reader.
-
Normalize the data to the negative control (100% viability) and plot the results to determine the IC50 values.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the common causes of batch-to-batch variability in small molecules?
-
A1: Common causes include variations in the synthetic route, purification methods, and the presence of impurities or residual solvents.[2] Even slight differences can impact the biological activity of the compound.
-
-
Q2: The purity of my new batch of this compound is only slightly lower than the old batch. Could this still be the cause of inactivity?
-
A2: Yes. Even a small percentage of a potent impurity could interfere with the activity of this compound or have off-target effects. Alternatively, the "purity" measurement might not detect certain types of inactive isomers or byproducts.
-
-
Q3: My new batch of this compound is confirmed to be inactive. What should I do next?
-
A3: Contact the supplier immediately. Provide them with the batch number and the data you have generated (e.g., side-by-side dose-response curves). A reputable supplier will work with you to resolve the issue, which may involve providing a replacement batch.
-
-
Q4: What if both the old and new batches of this compound are inactive in my experiment?
-
A4: If both batches are inactive, the problem likely lies with your assay. In this case, you should troubleshoot your experimental setup. This could involve checking cell line authenticity, reagent stability, and instrument performance.
-
Signaling Pathway Visualization
Assuming this compound is an inhibitor of a hypothetical kinase, "Kinase A," which is part of a cancer-related signaling pathway.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase A.
References
How to control for solvent effects when using MF-095.
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to control for solvent effects when using MF-095, a control probe for the ubiquitin-specific protease 30 (USP30) inhibitor, MF-094. Given the limited public data on this compound, this guide also provides general best practices for handling compounds with low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Based on available information for its counterpart, MF-094, Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving this class of compounds.[1] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it serially in an appropriate aqueous buffer or cell culture medium for your experiment.
Q2: What is the maximum final concentration of DMSO that is safe for my cells?
The tolerance of cell lines to DMSO can vary significantly. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most in vitro cell-based assays.[2] However, it is crucial to perform a solvent tolerability study for your specific cell line and assay to determine the maximum concentration that does not affect cell viability or the experimental readout.[2][3][4] Some studies have shown that DMSO concentrations above 1% can reduce readout parameters in some cell types, while concentrations as low as 0.25% may have inhibitory or stimulatory effects in others.[2][3][4]
Q3: Can I use other solvents besides DMSO?
Yes, if DMSO is not suitable for your experimental system, other organic solvents can be considered. The choice of solvent will depend on the compound's solubility and the compatibility of the solvent with your assay. It is essential to conduct thorough validation for any new solvent.
Q4: How do I control for potential solvent effects in my experiment?
It is critical to include a "vehicle control" in your experimental design. This control should contain the same final concentration of the solvent used to dissolve this compound as is present in the experimental conditions.[3] This allows you to distinguish the effects of the compound from any effects of the solvent itself.
Troubleshooting Guides
Issue: I am observing unexpected effects in my vehicle control group.
-
High Solvent Concentration: The most common reason for vehicle control effects is that the solvent concentration is too high and is causing cellular stress or interfering with the assay.
-
Solution: Perform a solvent tolerability study to determine the highest non-toxic concentration of your solvent. Lower the final solvent concentration in your experiment to a level that does not impact the assay.
-
-
Solvent-Induced Changes in Readout: Some solvents can directly interfere with detection methods (e.g., fluorescence, luminescence) or modulate cellular responses.[2][3]
-
Solution: Review the literature for known interactions between your solvent and assay components. If possible, switch to a more inert solvent.
-
-
Solvent Purity: Impurities in the solvent can also cause unexpected effects.
-
Solution: Use high-purity, sterile-filtered solvents specifically intended for cell culture applications.
-
Issue: this compound is precipitating out of solution when I dilute it into my aqueous buffer or media.
-
Low Solubility: The aqueous solubility of this compound is likely low, causing it to precipitate when the concentration of the organic solvent is reduced.
-
Solution 1: Decrease the final concentration of this compound in your experiment.
-
Solution 2: Increase the final concentration of the organic solvent, but ensure it remains within the tolerated range for your cells.
-
Solution 3: Consider using a different solvent in which this compound has higher solubility.
-
Solution 4: For some in vivo applications, formulation strategies using excipients like PEG300 and Tween80 can be employed to improve solubility.[3]
-
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Solvent Concentration
This protocol outlines a typical experiment to determine the maximum concentration of a solvent (e.g., DMSO) that is tolerated by a specific cell line without affecting its viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Solvent (e.g., high-purity, sterile DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Solvent Dilution Series: Prepare a 2X serial dilution of your solvent in complete cell culture medium. A typical starting concentration for DMSO would be 2% (v/v), serially diluted down to 0.015%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the solvent dilutions to the respective wells. Include a "no solvent" control (medium only). It is recommended to test each concentration in triplicate.
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the "no solvent" control. The highest concentration of the solvent that does not cause a significant decrease in cell viability is the maximum tolerated concentration.
Data Presentation
Table 1: General Properties of Common Solvents in Biological Research
| Solvent | Polarity | Common Stock Concentration | General Final Concentration in Assays | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | 1-100 mM | < 0.5% | Can affect cell differentiation and has various other biological effects at higher concentrations.[2][3] |
| Ethanol | Polar protic | 1-100 mM | < 0.5% | Can induce metabolic changes in cells.[2] |
| Methanol | Polar protic | 1-100 mM | < 0.1% | More toxic to cells than ethanol. |
| Isopropanol | Polar protic | 1-100 mM | < 0.1% | Similar in toxicity to methanol. |
Visualizations
Caption: Workflow for determining the maximum tolerated solvent concentration.
Caption: Decision tree for solvent selection and validation.
References
Addressing background signal in assays using MF-095.
Welcome to the technical support center for MF-095. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues during your experiments, particularly concerning high background signals in assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Target Kinase X (TKX), a key enzyme in the hypothetical "Signal Transduction Pathway Y". By binding to the ATP-binding pocket of TKX, this compound prevents the phosphorylation of downstream substrates, thereby modulating cellular processes such as proliferation and apoptosis. Due to its mechanism, it is crucial to optimize assay conditions to minimize non-specific interactions that can lead to high background signals.
Q2: What are the common causes of high background signal when using this compound in my assay?
High background signal in assays involving this compound can stem from several factors:
-
Non-specific binding: this compound may bind to unintended proteins or surfaces in your assay system. This can be due to hydrophobic or ionic interactions.[1]
-
Suboptimal blocking: Inadequate blocking of non-specific sites on your assay plate or membrane can lead to increased background.
-
Incorrect reagent concentrations: Using too high a concentration of this compound or detection antibodies can result in non-specific binding and a higher background.
-
Insufficient washing: Inadequate washing steps can leave unbound reagents behind, contributing to the background signal.[2][3]
-
Contamination: Contamination of samples or reagents with foreign substances can also lead to elevated background signals.[2]
Q3: How can I determine the optimal concentration of this compound for my experiment?
To determine the optimal concentration of this compound, we recommend performing a dose-response curve. This will help you identify the concentration that gives you the best signal-to-noise ratio. Start with a broad range of concentrations and narrow it down to find the optimal point where the specific signal is maximized and the background is minimized.
Troubleshooting Guides
Issue: High Background Signal in an Enzyme-Linked Immunosorbent Assay (ELISA)
High background in an ELISA can obscure your results and lead to false positives.[2] Below is a step-by-step guide to troubleshoot this issue.
Step 1: Optimize Blocking Conditions
Insufficient blocking is a common cause of high background.[3] Experiment with different blocking agents and incubation times.
-
Experimental Protocol:
-
Coat your ELISA plate with the target antigen or antibody as per your standard protocol.
-
Prepare different blocking buffers as outlined in the table below.
-
Add 200 µL of each blocking buffer to different wells and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Proceed with the rest of your ELISA protocol, including the addition of this compound and detection antibodies.
-
Compare the background signal (wells without the primary antibody or antigen) for each blocking condition.
-
-
Data Presentation: Comparison of Blocking Buffers
| Blocking Agent | Concentration | Incubation Time (hours) | Resulting Background (OD450) |
| Bovine Serum Albumin (BSA) | 1% in PBS | 1 | 0.35 |
| Bovine Serum Albumin (BSA) | 3% in PBS | 2 | 0.20 |
| Non-fat Dry Milk | 5% in PBS | 1 | 0.30 |
| Commercial Blocking Buffer | As recommended | 1 | 0.15 |
Step 2: Adjust Assay Buffer Composition
The composition of your assay buffer can significantly impact non-specific binding.[1]
-
Experimental Protocol:
-
Prepare your standard assay buffer.
-
Create variations of this buffer by adding a non-ionic surfactant (e.g., Tween 20) or increasing the salt concentration (e.g., NaCl) as detailed in the table below.
-
Run your assay using these different buffer conditions and compare the background signals.
-
-
Data Presentation: Effect of Buffer Additives
| Buffer Additive | Concentration | Resulting Background (OD450) |
| None (Control) | - | 0.25 |
| Tween 20 | 0.05% | 0.12 |
| Tween 20 | 0.1% | 0.10 |
| NaCl | 150 mM (Standard) | 0.25 |
| NaCl | 300 mM | 0.18 |
| NaCl | 500 mM | 0.14 |
Step 3: Optimize Washing Steps
Insufficient washing can leave unbound reagents in the wells, leading to a high background.[2][3]
-
Experimental Protocol:
-
After the incubation steps with antibodies or this compound, increase the number and vigor of your washing steps.
-
Ensure that the wells are completely filled and emptied during each wash.
-
Compare the background signal with your standard washing protocol.
-
-
Data Presentation: Impact of Washing Protocol
| Washing Protocol | Number of Washes | Soaking Time per Wash | Resulting Background (OD450) |
| Standard | 3 | 10 seconds | 0.22 |
| Extended | 5 | 30 seconds | 0.11 |
| Vigorous | 5 | 30 seconds with agitation | 0.09 |
Visualizations
Signaling Pathway of TKX
References
Technical Support Center: Ensuring the Stability of MF-095 in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stable and effective use of MF-095 in long-term experimental settings. The following information is designed to address common issues and questions regarding the handling, storage, and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a chemical compound that serves as a negative control for MF-094, a potent and selective inhibitor of Ubiquitin Specific Protease 30 (USP30).[1][2] Its primary role is to help researchers differentiate the specific effects of USP30 inhibition from any non-specific or off-target effects of the chemical scaffold shared by MF-094 and this compound.
Q2: What are the recommended storage conditions for solid this compound?
A2: For optimal long-term stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are 0 - 4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[1] When stored correctly, the shelf life of solid this compound is greater than two years.[3]
Q3: How should I prepare a stock solution of this compound?
Q4: What is the recommended storage condition for this compound stock solutions?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maximize stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] While some studies suggest that many compounds in DMSO are stable through multiple freeze-thaw cycles, minimizing them is a best practice.[3]
Q5: My this compound solution has changed color. What should I do?
A5: A change in the color of your this compound solution may indicate degradation or contamination. Do not use the solution in your experiments, as it could lead to unreliable results. It is best to discard the discolored solution and prepare a fresh one from solid stock.
Q6: Is this compound sensitive to light?
A6: this compound contains a naphthalene (B1677914) moiety, and naphthalene derivatives are generally considered to have good photostability.[5][6] However, as a general good laboratory practice, it is always recommended to protect all research compounds from prolonged exposure to light. Store stock solutions in amber vials or tubes wrapped in foil.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound in long-term experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results in the negative control group (treated with this compound). | Compound Degradation: The this compound stock solution may have degraded due to improper storage (e.g., prolonged storage at room temperature, exposure to light). | Prepare a fresh stock solution of this compound from solid material. Ensure proper storage of the new stock solution at -20°C or -80°C in small aliquots and protected from light. |
| Solvent Effects: The final concentration of DMSO in the experimental medium may be too high, causing cellular stress or other non-specific effects. | Ensure the final concentration of DMSO in your cell culture or assay buffer is low, typically below 0.5%, and ideally below 0.1%. Always include a "vehicle-only" control group that receives the same concentration of DMSO as the compound-treated groups. | |
| Contamination: The stock solution or the solid compound may be contaminated. | Use sterile techniques when preparing and handling stock solutions. If contamination is suspected, discard the current stock and prepare a new one. | |
| Precipitation observed in the stock solution upon thawing. | High Concentration: The concentration of the stock solution may be too high, leading to precipitation at lower temperatures. | Prepare a new stock solution at a slightly lower concentration. When thawing, allow the vial to come to room temperature slowly and vortex gently to ensure complete dissolution before use. |
| Moisture Absorption: Water may have been introduced into the DMSO stock, which can reduce the solubility of the compound and promote degradation. | Always use anhydrous DMSO for preparing stock solutions. Allow both the solid compound and the DMSO to equilibrate to room temperature before opening their containers to prevent condensation. | |
| Loss of compound activity over a long-term experiment. | Instability in Media: this compound may not be stable in the cell culture medium or assay buffer over the entire duration of the experiment. | If possible, perform a stability study of this compound in your experimental medium. This can be done by incubating the compound in the medium for the duration of the experiment and then analyzing its concentration by HPLC. Consider adding the compound fresh at regular intervals for very long-term experiments. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for use in long-term experiments.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the vial of solid this compound and the bottle of anhydrous DMSO to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 493.62 g/mol .
-
Add the calculated volume of DMSO to the vial containing the solid this compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes (e.g., amber tubes or clear tubes wrapped in foil).
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Cell-Based Assay Using this compound as a Negative Control
Objective: To assess the specific effect of a USP30 inhibitor (MF-094) on a cellular process (e.g., mitophagy) using this compound as a negative control.
Materials:
-
Cells of interest (e.g., HeLa cells expressing fluorescently tagged Parkin)
-
Complete cell culture medium
-
MF-094 stock solution (in DMSO)
-
This compound stock solution (in DMSO)
-
Vehicle (DMSO)
-
Assay-specific reagents (e.g., mitochondrial membrane potential dye, imaging plates)
Procedure:
-
Seed the cells in the appropriate assay plate and allow them to adhere and grow to the desired confluency.
-
On the day of the experiment, prepare working dilutions of MF-094 and this compound in the cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
The experimental groups should include:
-
Untreated cells
-
Vehicle control (DMSO)
-
MF-094 at various concentrations
-
This compound at the highest concentration used for MF-094
-
-
Remove the old medium from the cells and add the medium containing the respective treatments.
-
Incubate the cells for the desired period.
-
At the end of the incubation, perform the assay readout (e.g., fluorescence microscopy, flow cytometry).
-
Analyze the data, comparing the effects of MF-094 to both the vehicle control and the this compound negative control. The specific effects of USP30 inhibition should be observed in the MF-094 treated group but not in the this compound or vehicle control groups.
Visualizations
Caption: USP30 signaling pathway in mitophagy and the point of intervention by MF-094.
Caption: General experimental workflow for a cell-based assay using this compound as a negative control.
References
- 1. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Contrasting Roles of MF-095 and MF-094 in Modulating Parkin Recruitment and Mitophagy
In the intricate cellular process of mitophagy, the selective removal of damaged mitochondria, the E3 ubiquitin ligase Parkin plays a pivotal role. Its recruitment to dysfunctional mitochondria is a critical step in initiating their clearance. The deubiquitinating enzyme USP30 acts as a negative regulator of this process by removing ubiquitin chains from mitochondrial proteins, thereby counteracting Parkin-mediated signaling. Consequently, inhibitors of USP30 have emerged as promising tools to enhance mitophagy. This guide provides a comparative analysis of two such molecules, MF-094 and its analogue MF-095, detailing their distinct effects on Parkin recruitment and the underlying signaling pathways.
The Opposing Effects on USP30 Activity
MF-094 is a potent and selective inhibitor of USP30, while this compound is a structurally similar but significantly less potent analogue, often utilized as a negative control in research to ensure that the observed biological effects are a direct result of USP30 inhibition.[1][2] The primary distinction in their activity lies in their half-maximal inhibitory concentration (IC50) against USP30.
| Compound | IC50 for USP30 | Primary Role in Research |
| MF-094 | 120 nM[1] | Potent and selective inhibitor |
| This compound | > 10 µM[3] | Negative control |
Signaling Pathway of Parkin Recruitment and USP30 Inhibition
The recruitment of Parkin to damaged mitochondria is a key event in the PINK1/Parkin-mediated mitophagy pathway. When mitochondria become depolarized, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin molecules. These phosphorylated ubiquitin chains act as a signal to recruit cytosolic Parkin to the mitochondrial surface. Once recruited, Parkin, an E3 ligase, further ubiquitinates various outer mitochondrial membrane proteins. This ubiquitination serves as a beacon for the autophagy machinery to recognize and engulf the damaged mitochondrion.
USP30, a deubiquitinating enzyme localized to the outer mitochondrial membrane, counteracts this process by removing the ubiquitin chains that Parkin deposits. By inhibiting USP30, MF-094 effectively prevents this "erasure" of the mitophagy signal, leading to an accumulation of ubiquitinated proteins on the mitochondrial surface. This enhanced ubiquitination status promotes the recruitment and retention of Parkin, thereby accelerating the clearance of damaged mitochondria.[1][4] this compound, being a weak inhibitor, does not significantly impact this pathway and thus serves to demonstrate the specificity of MF-094's action.
Experimental Protocols
In Vitro USP30 Inhibition Assay:
To determine the IC50 values of MF-094 and this compound, a biochemical assay using purified recombinant human USP30 enzyme is typically employed.
-
Reagents: Recombinant human USP30, a fluorogenic ubiquitin substrate (e.g., Ub-AMC), assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT), and the test compounds (MF-094 and this compound) dissolved in DMSO.
-
Procedure:
-
A dilution series of each compound is prepared in the assay buffer.
-
USP30 enzyme is pre-incubated with each compound concentration for a specified time (e.g., 30 minutes) at room temperature to allow for binding.
-
The enzymatic reaction is initiated by adding the ubiquitin substrate.
-
The fluorescence generated by the cleavage of the substrate is measured over time using a plate reader.
-
-
Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular Parkin Recruitment Assay:
This assay is used to visualize and quantify the recruitment of Parkin to mitochondria in cells treated with the compounds.
-
Cell Line: A stable cell line co-expressing a fluorescently tagged Parkin (e.g., YFP-Parkin) and a mitochondrial marker (e.g., Mito-RFP) is used.
-
Procedure:
-
Cells are seeded in a multi-well imaging plate.
-
Cells are pre-treated with either MF-094, this compound, or a vehicle control (DMSO) for a specific duration.
-
Mitochondrial depolarization is induced using an uncoupling agent like CCCP (carbonyl cyanide m-chlorophenyl hydrazone).
-
Live-cell imaging is performed using a high-content imaging system or a confocal microscope to capture images of both Parkin and mitochondrial fluorescence.
-
-
Data Analysis: The colocalization of Parkin with mitochondria is quantified using image analysis software. The percentage of cells showing Parkin recruitment to mitochondria is calculated for each treatment condition.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of MF-094 and this compound on Parkin recruitment.
References
- 1. Novel highly selective inhibitors of ubiquitin specific protease 30 (USP30) accelerate mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
Validation of MF-095 as an inactive control for USP30 deubiquitinase activity.
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides an objective comparison of MF-095 as a potential inactive control for studying the deubiquitinase (DUB) activity of Ubiquitin-Specific Protease 30 (USP30). USP30 is a key negative regulator of mitophagy, a cellular process essential for clearing damaged mitochondria.[1][2][3] Its inhibition is a therapeutic strategy being explored for conditions like Parkinson's disease.[1][4][5] Therefore, validating specific inhibitors and appropriate inactive controls is crucial for accurate research.
This compound was developed alongside MF-094, a potent and selective USP30 inhibitor, both derived from a racemic phenylalanine scaffold.[6][7] While MF-094 shows strong inhibitory activity, this compound is characterized as a significantly less potent inhibitor, making it a candidate for use as a negative or weakly active control in experimental settings.[6][7]
Data Presentation: Comparative Inhibitor Activity
The following table summarizes the inhibitory potency of various published USP30 inhibitors compared to this compound. This quantitative data highlights the difference in activity, supporting the use of this compound as a control.
| Compound | Class | Target | IC50 (in vitro) | Reference |
| This compound | Racemic Phenylalanine Derivative | USP30 | Less Potent / Weakly Active | [6][7] |
| MF-094 | Racemic Phenylalanine Derivative | USP30 | 0.12 µM | [2] |
| USP30Inh-1, -2, -3 | N/A | USP30 | 15-30 nM | [8][9] |
| Compound 39 (CMPD-39) | Benzosulfonamide | USP30 | ~20 nM | [8][10] |
| ST-539 | Racemic Phenylalanine Derivative | USP30 | N/A (Potent inducer of mitophagy) | [1][2] |
Experimental Protocols
To validate this compound as an inactive or weakly active control, its performance should be benchmarked against a potent inhibitor using standardized assays.
In Vitro USP30 Deubiquitinase Activity Assay (Ub-Rho110)
This biochemical assay directly measures the enzymatic activity of recombinant USP30.
-
Objective: To quantify the dose-dependent inhibition of USP30's ability to cleave a fluorogenic ubiquitin substrate.
-
Materials:
-
Recombinant human USP30 (rhUSP30)
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Test compounds (this compound, potent inhibitor, DMSO vehicle)
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 0.1 mg/ml BSA, 0.05% Tween 20, 1 mM DTT)[9]
-
384-well plates (black, low-binding)
-
-
Procedure:
-
Prepare a dilution series of the test compounds (e.g., this compound) and a known potent USP30 inhibitor in DMSO.
-
Dispense the compounds into the 384-well plate.
-
Add rhUSP30 (final concentration ~5 nM) to each well and incubate for 30 minutes at room temperature to allow for compound binding.[9]
-
Initiate the enzymatic reaction by adding the Ub-Rho110 substrate (final concentration ~100 nM).[9]
-
Monitor the increase in fluorescence intensity over time using a plate reader. The cleavage of Ub-Rho110 by active USP30 releases rhodamine 110, which fluoresces.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rates against the compound concentrations and fit the data to a dose-response curve to determine the IC50 value. For an inactive control like this compound, a high IC50 or no significant inhibition at high concentrations is expected.
-
In-Cell USP30 Target Engagement Assay (Activity-Based Probe)
This cellular assay confirms whether the compound interacts with USP30 in a cellular context.
-
Objective: To determine if this compound binds to the active site of USP30 within cells.
-
Materials:
-
Procedure:
-
Treat cultured cells with various concentrations of this compound or a potent inhibitor for a specified duration (e.g., 24 hours).[9]
-
Lyse the cells and incubate the lysates with the Biotin-Ahx-Ub-PA probe.[9] This probe covalently binds to the active site cysteine of DUBs.
-
If a compound is bound to the USP30 active site, it will prevent the probe from binding.
-
Separate proteins by SDS-PAGE and perform a Western blot using an anti-USP30 antibody.
-
Binding of the ~8 kDa Ub-PA probe causes a visible molecular weight shift in the USP30 band.[9]
-
Quantify the band shift. A potent inhibitor will reduce or eliminate the shifted band, while an inactive control like this compound should show a band shift comparable to the vehicle control.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for validating this compound as an inactive control for USP30.
USP30 Signaling Pathway in Mitophagy
Caption: Role of USP30 in antagonizing Parkin-mediated mitophagy.
References
- 1. Pharmacological Inhibition of USP30 activates Tissue-specific Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proof of Concept and Translational Validation of USP30 to Offset Dysfunction in the PRKN Pathway | Parkinson's Disease [michaeljfox.org]
- 6. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 9. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
Side-by-Side Analysis of MF-094 and its Inactive Analog MF-095 in USP30 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive side-by-side analysis of the potent and selective USP30 inhibitor, MF-094, and its structurally similar but significantly less potent analog, MF-095. This comparison is intended to serve as a valuable resource for researchers studying the role of USP30 in various cellular processes and for those involved in the development of novel therapeutics targeting this deubiquitinase. The inclusion of the inactive analog this compound is critical for establishing robust experimental controls and ensuring the observed biological effects are specifically due to USP30 inhibition.
Data Presentation: Quantitative Comparison of MF-094 and this compound
The following table summarizes the key quantitative data for MF-094 and its inactive analog this compound, highlighting the stark difference in their potency against USP30.
| Compound | Chemical Structure | Target | IC50 (µM) | Selectivity | Cellular Activity |
| MF-094 | [Image of MF-094 chemical structure] | USP30 | 0.12[1] | High selectivity against a panel of 22 other deubiquitinases (<30% inhibition at 10 µM)[1] | Accelerates mitophagy in C2C12 myotubes[1] |
| This compound | [Image of this compound chemical structure] | USP30 | > 10[1] | Not extensively profiled due to low potency, but structurally similar to the highly selective MF-094. | No significant effect on mitophagy in C2C12 myotubes[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon these findings.
In Vitro Deubiquitinase (DUB) Activity Assay
This protocol is designed to measure the enzymatic activity of USP30 and assess the inhibitory potential of compounds like MF-094 and this compound.
Materials:
-
Recombinant human USP30 enzyme
-
Ubiquitin-Rhodamine 110 substrate
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM potassium glutamate, 0.1 mM TCEP, and 0.03% bovine gamma globulin
-
Test compounds (MF-094, this compound) dissolved in DMSO
-
Black 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare an 11-point serial dilution of the test compounds in DMSO.
-
Dispense the diluted compounds into the 384-well plates using an acoustic liquid handler.
-
Add recombinant USP30 enzyme to each well, except for the negative control wells.
-
Initiate the reaction by adding the Ubiquitin-Rhodamine 110 substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Cells expressing endogenous or overexpressed USP30 (e.g., HEK293T)
-
Test compounds (MF-094, this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blot reagents (antibodies against USP30 and a loading control)
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Treat the cells with the test compounds or DMSO (vehicle control) at the desired concentrations and incubate for a specific duration (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the soluble protein fractions by Western blot using an anti-USP30 antibody to detect the amount of soluble USP30 at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement and stabilization.
Mandatory Visualizations
USP30 Signaling Pathways
The following diagrams illustrate the key signaling pathways in which USP30 plays a regulatory role.
Caption: PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of USP30.
Caption: Regulation of BAX/BAK-dependent apoptosis by USP30.
Experimental Workflow
The diagram below outlines the general workflow for a deubiquitinase activity assay.
Caption: Workflow for an in vitro deubiquitinase (DUB) activity assay.
References
MF-095 as a Negative Control Underscores the Specificity of the Potent USP30 Inhibitor MF-094
For Immediate Release
CAMBRIDGE, MA – New comparative data highlights the crucial role of the inactive compound MF-095 in establishing the specific inhibitory activity of MF-094 against the deubiquitinating enzyme USP30. For researchers in neurodegenerative diseases, oncology, and metabolic disorders, this information is critical for the accurate interpretation of experimental results and the advancement of therapeutic strategies targeting USP30-mediated pathways.
MF-094 is a potent and selective inhibitor of USP30, an enzyme that removes ubiquitin from mitochondrial proteins, thereby suppressing mitophagy.[1] To validate that the biological effects observed with MF-094 are a direct consequence of USP30 inhibition, it is essential to use a proper negative control. This compound, a structurally analogous compound with significantly reduced potency against USP30, serves this critical function.[1] The use of such a control allows researchers to distinguish between the specific, on-target effects of MF-094 and any potential non-specific or off-target effects of the chemical scaffold.
Comparative Analysis of MF-094 and this compound
The following table summarizes the key quantitative data comparing the activity of MF-094 and its negative control, this compound.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| MF-094 | USP30 | 120 | High (<30% inhibition of 22 other USPs at 10 µM) | [1] |
| This compound | USP30 | Significantly less potent than MF-094 | Serves as a negative control | [1] |
Logical Workflow for Specificity Validation
The use of this compound as a negative control is integral to a logical workflow for validating the specificity of MF-094. This workflow ensures that the observed biological outcomes are directly linked to the inhibition of USP30.
Figure 1: This diagram illustrates the logical workflow for using this compound to confirm the specificity of MF-094.
The USP30 Signaling Pathway and the Role of MF-094
USP30 acts as a brake on the process of mitophagy, which is the selective degradation of damaged mitochondria. By removing ubiquitin chains from mitochondrial surface proteins, USP30 counteracts the activity of the E3 ubiquitin ligase Parkin. Inhibition of USP30 by MF-094 allows for the accumulation of ubiquitin on mitochondria, signaling their clearance by autophagy.
Figure 2: The signaling pathway of USP30 in mitophagy and the inhibitory action of MF-094.
Experimental Protocols
To ensure the robust validation of MF-094's specificity, the following experimental protocols are recommended:
In Vitro USP30 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of MF-094 and this compound against USP30.
Methodology:
-
Recombinant human USP30 enzyme is incubated with a fluorogenic ubiquitin substrate (e.g., ubiquitin-rhodamine110-glycine).
-
The enzyme reaction is initiated, leading to the cleavage of the substrate and an increase in fluorescence.
-
Test compounds (MF-094 and this compound) are added at various concentrations to the reaction mixture.
-
The rate of fluorescence increase is measured over time using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.
Cellular Mitophagy Assay
Objective: To assess the ability of MF-094, in contrast to this compound, to induce mitophagy in a cellular context.
Methodology:
-
A stable cell line expressing a pH-sensitive mitochondrial reporter (e.g., mt-Keima) is used. mt-Keima fluoresces green in the neutral pH of the mitochondrial matrix and red in the acidic environment of the lysosome.
-
Cells are treated with a mitochondrial depolarizing agent (e.g., oligomycin/antimycin A) to induce mitochondrial stress.
-
Concurrently, cells are treated with either vehicle, MF-094, or this compound at a predetermined concentration.
-
After a suitable incubation period, cells are imaged using fluorescence microscopy or analyzed by flow cytometry.
-
The ratio of red to green fluorescence is quantified. An increase in this ratio indicates an increase in mitophagy. The expected outcome is a significant increase in the red/green ratio in MF-094-treated cells compared to both vehicle and this compound-treated cells.
By employing this rigorous comparative approach, researchers can confidently attribute the pro-mitophagic and other biological effects of MF-094 to its specific inhibition of USP30, thereby strengthening the foundation for further preclinical and clinical development.
References
Validating USP30 Inhibition: A Comparative Guide to On-Target Effect Confirmation Using MF-094 and its Inactive Analog MF-095
In the realm of drug discovery and chemical biology, confirming that a compound's observed biological effects are a direct result of its interaction with the intended target is paramount. This process, known as on-target validation, prevents misinterpretation of experimental data and costly progression of compounds with confounding off-target activities. A powerful and straightforward method for this validation is the use of a structurally similar but biologically inactive or significantly less potent analog as a negative control.[1][2]
This guide provides a framework for researchers using MF-094, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), to confirm its on-target effects by comparing its activity with the closely related but much less potent analog, MF-095.[3][4][5] USP30 is a deubiquitinating enzyme (DUB) that resides on the outer mitochondrial membrane and acts as a negative regulator of mitophagy, the cellular process for clearing damaged mitochondria.[3][6] By removing ubiquitin chains from mitochondrial proteins, USP30 prevents their degradation.[6] Inhibition of USP30 by MF-094 is therefore expected to increase mitochondrial protein ubiquitination and accelerate mitophagy.[4][7]
Performance Comparison: MF-094 vs. This compound
The primary distinction between MF-094 and this compound lies in their potency against USP30. MF-094 is a highly potent inhibitor, whereas this compound is significantly less active, with IC50 values separated by at least two orders of magnitude.[4][5] This differential activity is the key to its utility as a negative control.
| Compound | Target | IC50 | Cellular Effect (Mitophagy) |
| MF-094 | USP30 | 120 nM[7] | Accelerates mitophagy in C2C12 myotubes[4][5] |
| This compound | USP30 | >10,000 nM (estimated) | No significant effect on mitophagy in C2C12 myotubes[4][5] |
Logical Framework for On-Target Validation
The experimental logic is straightforward: a biological effect observed with the potent compound (MF-094) but absent with the weak analog (this compound) at the same concentration can be confidently attributed to the inhibition of the intended target (USP30).
Caption: Logic for using this compound to confirm MF-094 on-target effects.
The USP30 Signaling Pathway in Mitophagy
Under conditions of mitochondrial stress (e.g., depolarization), the kinase PINK1 stabilizes on the outer mitochondrial membrane and phosphorylates ubiquitin molecules on mitochondrial surface proteins. This recruits the E3 ubiquitin ligase Parkin, which further ubiquitinates various proteins, marking the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation. USP30 opposes this process by cleaving these ubiquitin chains. Pharmacological inhibition of USP30 with MF-094 blocks this deubiquitination, enhancing the "eat-me" signal and promoting the clearance of dysfunctional mitochondria.
Caption: The role of USP30 and its inhibitor MF-094 in mitophagy.
Experimental Protocols
Here are detailed methodologies for key experiments to compare the effects of MF-094 and this compound.
Western Blot for Ubiquitinated Proteins
This protocol is designed to detect the accumulation of ubiquitinated mitochondrial proteins, a direct consequence of USP30 inhibition.
Objective: To measure the levels of total ubiquitinated proteins or specific ubiquitinated mitochondrial substrates (e.g., TOM20-Ub) following treatment with MF-094 versus this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, C2C12 myoblasts) and grow to 70-80% confluency. Treat cells with a mitochondrial uncoupler (e.g., 10 µM CCCP or a combination of oligomycin (B223565) and antimycin A) to induce mitophagy. Concurrently, treat cells with vehicle (DMSO), MF-094 (e.g., 1 µM), or this compound (e.g., 1 µM and a higher concentration, like 20 µM) for 4-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors, and importantly, a deubiquitinase inhibitor like N-Ethylmaleimide (NEM) to preserve ubiquitin chains.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies include: anti-Ubiquitin, anti-TOM20, anti-p-Ser65-Ubiquitin, and a loading control (e.g., anti-Actin or anti-GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ. Normalize the ubiquitinated protein signal to the loading control.
Expected Outcome: Treatment with MF-094 should show a significant increase in high molecular weight ubiquitin smears and specific ubiquitinated bands compared to the vehicle control. Treatment with this compound at the same concentration should show no significant increase.
Mitophagy Flux Assay using mito-Keima
This fluorescence-based assay measures the delivery of mitochondria to lysosomes for degradation.
Objective: To quantify mitophagy flux in cells treated with MF-094 versus this compound.
Methodology:
-
Transfection and Treatment: Transfect cells (e.g., HeLa or SH-SY5Y) with a plasmid encoding a mitochondrially-targeted pH-sensitive fluorescent protein, mt-mKeima (mito-Keima).
-
Induction of Mitophagy: After 24-48 hours, induce mitochondrial damage by treating with an uncoupler (e.g., CCCP) or a complex I inhibitor (e.g., rotenone). Simultaneously treat with vehicle (DMSO), MF-094, or this compound at desired concentrations.
-
Live-Cell Imaging: Image cells using a confocal microscope equipped with an environmental chamber.
-
Data Acquisition: Acquire images using two excitation wavelengths: 458 nm (for neutral pH in mitochondria) and 561 nm (for acidic pH in lysosomes).
-
Analysis: The ratio of the 561 nm (lysosomal) to 458 nm (mitochondrial) signal is calculated. An increase in this ratio indicates an increase in mitophagy flux. Quantify the ratio per cell across multiple fields of view for each condition.
Expected Outcome: Cells treated with MF-094 will exhibit a significantly higher 561/458 nm fluorescence ratio compared to vehicle-treated cells, indicating enhanced mitophagy. Cells treated with this compound should show a ratio comparable to the vehicle control.
Co-Immunoprecipitation (Co-IP) of USP30 and Substrates
This protocol can be used to investigate if MF-094 affects the interaction between USP30 and its substrates, such as NLRP3, as suggested in some studies.[8]
Objective: To determine if USP30 interacts with a specific substrate and how this might be modulated by its inhibitors.
Methodology:
-
Cell Culture and Lysis: Treat cells as described in the Western Blot protocol. Lyse cells in a non-denaturing IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-USP30 antibody or an isotype control IgG overnight at 4°C.
-
Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively with IP lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western Blot using an antibody against the putative substrate (e.g., anti-NLRP3).
Expected Outcome: The substrate should be detected in the sample immunoprecipitated with the USP30 antibody but not in the IgG control. While MF-094 is an activity inhibitor and may not disrupt the physical binding, this experiment confirms the interaction in the cellular model being studied, providing context for the inhibitor's effects. Comparing MF-094 and this compound would primarily serve to ensure neither compound non-specifically disrupts the protein complex.
References
- 1. benchchem.com [benchchem.com]
- 2. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 6. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MF-094, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Disparate Cellular Fates: A Comparative Analysis of USP30 Inhibitors MF-095 and MF-094
For Immediate Release
In the landscape of targeted therapeutics, the nuanced differences between structurally similar molecules can dictate their ultimate biological impact. This guide provides a detailed comparison of two such molecules, MF-095 and MF-094, both developed as inhibitors of Ubiquitin-Specific Protease 30 (USP30), a key regulator of mitochondrial quality control. While sharing a common structural scaffold, their cellular activities diverge dramatically, positioning MF-094 as a potent modulator of mitophagy and this compound as its less effective counterpart, often relegated to a negative control in experimental settings.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their differential effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Key Differences in Cellular Response
The primary distinction between this compound and MF-094 lies in their potency as USP30 inhibitors and, consequently, their ability to induce mitophagy, the selective degradation of damaged mitochondria. MF-094 is a potent and selective inhibitor of USP30, while this compound is significantly less active.[1][2] This disparity in inhibitory action translates directly to their cellular effects. Treatment with MF-094 leads to an increase in the ubiquitination of mitochondrial proteins, a critical step for initiating mitophagy, and subsequently accelerates the clearance of damaged mitochondria.[1][3] In stark contrast, this compound fails to elicit a significant mitophagic response.[4]
This differential activity makes the pair invaluable for research, with MF-094 serving as a tool to probe the therapeutic potential of USP30 inhibition and this compound as a crucial negative control to ensure that the observed effects are specifically due to the inhibition of USP30.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative differences in the activity of this compound and MF-094.
| Parameter | This compound | MF-094 | Reference |
| USP30 Inhibition (IC50) | > 10 µM | 0.12 µM (120 nM) | [4][5] |
| Effect on Mitophagy | No significant effect | Accelerates mitophagy | [4] |
| Selectivity | <30% inhibition of 22 other USPs at 10 µM | <30% inhibition of 22 other USPs at 10 µM | [4] |
Signaling Pathway of USP30 Inhibition by MF-094
The cellular mechanism of action for MF-094 centers on its ability to inhibit USP30, thereby promoting the PINK1/Parkin-mediated mitophagy pathway. Under conditions of mitochondrial stress, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin molecules. This recruits the E3 ubiquitin ligase Parkin, which then poly-ubiquitinates various outer mitochondrial membrane proteins. USP30 acts as a negative regulator of this process by removing these ubiquitin chains, thus halting the signal for mitochondrial degradation.
By inhibiting USP30, MF-094 prevents the de-ubiquitination of mitochondrial proteins, leading to an accumulation of ubiquitin chains. These chains serve as a signal for the autophagosome to recognize and engulf the damaged mitochondrion, ultimately leading to its degradation and recycling.
Caption: The PINK1/Parkin pathway of mitophagy and its regulation by USP30, highlighting the inhibitory action of MF-094.
Experimental Protocols
Below are detailed methodologies for key experiments used to differentiate the cellular responses to this compound and MF-094.
USP30 Inhibition Assay (In Vitro)
This assay quantifies the direct inhibitory effect of the compounds on USP30 enzyme activity.
-
Objective: To determine the IC50 values of this compound and MF-094 for USP30.
-
Methodology:
-
Recombinant human USP30 enzyme is incubated with a fluorogenic ubiquitin-rhodamine 110 substrate.
-
The compounds (this compound and MF-094) are added at varying concentrations.
-
The enzymatic reaction, which releases free rhodamine 110, is monitored by measuring the increase in fluorescence over time.
-
The rate of reaction is calculated and plotted against the compound concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Mitophagy Assessment by Western Blot
This method is used to measure the levels of key proteins involved in the mitophagy pathway.
-
Objective: To assess the effect of this compound and MF-094 on the levels of mitophagy markers.
-
Methodology:
-
Cells (e.g., C2C12 myotubes or SH-SY5Y neuroblastoma cells) are treated with a mitochondrial depolarizing agent (e.g., CCCP or a combination of Antimycin A and Oligomycin) to induce mitochondrial stress.
-
Cells are concurrently treated with either this compound, MF-094, or a vehicle control for a specified period (e.g., 4-24 hours).
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against mitophagy-related proteins such as PINK1, Parkin, and ubiquitinated proteins (e.g., anti-ubiquitin or anti-TOM20).
-
Following incubation with secondary antibodies, the protein bands are visualized and quantified. An increase in the levels of ubiquitinated mitochondrial proteins and recruitment of Parkin to mitochondria are indicative of mitophagy induction.
-
Caption: A streamlined workflow for assessing mitophagy markers by Western blot.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability after treatment with the compounds.
-
Objective: To determine the cytotoxic effects of this compound and MF-094.
-
Methodology:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound and MF-094 for a defined period (e.g., 24, 48, or 72 hours).
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Cell viability is expressed as a percentage of the viability of untreated control cells.
-
Conclusion
The comparative analysis of this compound and MF-094 underscores the critical importance of potency in determining the cellular efficacy of a drug candidate. While structurally related, the profound difference in their ability to inhibit USP30 results in MF-094 being a potent inducer of mitophagy and this compound serving as an essential inactive control. This clear distinction in their cellular response profiles provides researchers with powerful tools to investigate the intricate mechanisms of mitochondrial quality control and to explore the therapeutic potential of targeting USP30 in a variety of disease contexts. The data and protocols presented in this guide offer a foundational resource for scientists and drug developers working in this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel highly selective inhibitors of ubiquitin specific protease 30 (USP30) accelerate mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Validating the Lack of Effect of MF-095 on Ubiquitin Chain Formation: A Comparative Analysis
This guide provides a comparative analysis of the investigational compound MF-095 against a known inhibitor and a vehicle control to validate its effect on ubiquitin chain formation. The study focuses on the in vitro ubiquitination of the tumor suppressor protein p53 by the E3 ligase MDM2, a critical interaction in cell cycle regulation and cancer biology. The data presented herein demonstrates that this compound does not inhibit MDM2-mediated polyubiquitination of p53.
Introduction to the Ubiquitination Cascade
Ubiquitination is a crucial post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein.[1][2] This process is orchestrated by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[3] The E3 ligase provides substrate specificity, making it an attractive target for therapeutic intervention.[4][5] Polyubiquitin (B1169507) chains, formed by linking ubiquitin molecules through one of their seven internal lysine (B10760008) residues or the N-terminus, can signal for various cellular events, with K48-linked chains primarily targeting proteins for proteasomal degradation.[6][7][8]
The E3 ligase MDM2 is a key negative regulator of the p53 tumor suppressor. By catalyzing the K48-linked polyubiquitination of p53, MDM2 promotes its degradation, thereby controlling its cellular levels.[9] Inhibition of this interaction is a validated strategy in cancer therapy. This guide compares the effect of this compound on this process to that of Nutlin-3, a well-characterized MDM2 inhibitor that disrupts the MDM2-p53 interaction, and a DMSO vehicle control.
Experimental Protocols
An in vitro ubiquitination assay was performed to quantify the formation of polyubiquitin chains on p53.[10][11]
1. Reagents:
-
Human recombinant E1 activating enzyme (UBE1)
-
Human recombinant E2 conjugating enzyme (UbcH5a)
-
Human recombinant E3 ligase (MDM2)
-
Human recombinant p53 substrate
-
Wild-type ubiquitin
-
ATP solution
-
Ubiquitination buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound (10 µM)
-
Nutlin-3 (10 µM, positive control)
-
DMSO (vehicle control)
2. Procedure:
-
A reaction mixture was prepared containing E1 enzyme (100 nM), E2 enzyme (500 nM), MDM2 (200 nM), p53 (1 µM), and wild-type ubiquitin (50 µM) in ubiquitination buffer.
-
The reaction mixture was aliquoted into three tubes.
-
This compound (10 µM), Nutlin-3 (10 µM), or an equivalent volume of DMSO was added to the respective tubes.
-
The reactions were initiated by the addition of ATP to a final concentration of 2 mM.
-
The reactions were incubated at 37°C for 60 minutes.
-
The reactions were stopped by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
The samples were resolved by SDS-PAGE and transferred to a PVDF membrane.
-
Western blotting was performed using a primary antibody specific for p53, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The resulting bands, corresponding to unmodified p53 and polyubiquitinated p53, were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry analysis was performed to quantify the intensity of the polyubiquitinated p53 bands relative to the total p53 (unmodified + polyubiquitinated). The percentage of polyubiquitinated p53 was calculated for each condition.
Data Presentation
The quantitative data from the in vitro ubiquitination assay are summarized in the table below. The results represent the mean percentage of polyubiquitinated p53 from three independent experiments, with the standard deviation.
| Treatment | Concentration (µM) | Polyubiquitinated p53 (%) | Standard Deviation |
| DMSO (Vehicle) | N/A | 85.3 | ± 4.2 |
| This compound | 10 | 82.1 | ± 5.1 |
| Nutlin-3 (Control) | 10 | 12.7 | ± 3.5 |
The data clearly indicates that this compound, at a concentration of 10 µM, does not significantly inhibit the formation of polyubiquitin chains on p53 when compared to the DMSO vehicle control. In contrast, the positive control, Nutlin-3, demonstrates a marked reduction in p53 polyubiquitination, confirming the validity of the assay.
Visualizations
Caption: MDM2-p53 ubiquitination pathway and points of intervention.
Caption: Workflow for the in vitro ubiquitination assay.
Conclusion
References
- 1. Frontiers | Unanchored Ubiquitin Chains, Revisited [frontiersin.org]
- 2. mdc-berlin.de [mdc-berlin.de]
- 3. A ubiquitin ligase complex assembles linear polyubiquitin chains | The EMBO Journal [link.springer.com]
- 4. Natural Product Inhibitors of Ubiquitin Conjugation and Deconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ubiquitin inhibitors and how do they work? [synapse.patsnap.com]
- 6. lifesensors.com [lifesensors.com]
- 7. Linkage-specific ubiquitin chain formation depends on a lysine hydrocarbon ruler - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Ubiquitin-Chain Formation by the human Anaphase-Promoting Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecules that target the ubiquitin system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 11. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Functional Profile of MF-095: A Cross-Validation of its Inactivity as a USP30 Control Probe
For researchers in drug discovery and cellular biology, the use of well-characterized control compounds is paramount to the generation of robust and reproducible data. This guide provides a comparative analysis of MF-095, a negative control probe for the potent and selective Ubiquitin-Specific Protease 30 (USP30) inhibitor, MF-094. Through a cross-validation of its inactivity across various experimental models, this document aims to provide researchers with the necessary data and protocols to confidently employ this compound in their studies.
Executive Summary
This compound is structurally analogous to the potent USP30 inhibitor MF-094, yet it exhibits significantly reduced inhibitory activity against USP30. This inherent lack of potency makes it an ideal negative control for in vitro and in-cell experiments aimed at elucidating the biological consequences of USP30 inhibition. This guide presents a compilation of experimental data and detailed protocols to substantiate the inactive nature of this compound in contrast to MF-094 and other known USP30 inhibitors.
Data Presentation: Comparative Activity of USP30 Modulators
The following table summarizes the inhibitory activity of MF-094, the inactivity of its control probe this compound, and other referenced USP30 inhibitors against recombinant human USP30. The data is primarily derived from biochemical assays measuring the cleavage of a fluorogenic ubiquitin substrate.
| Compound | Target | IC50 (nM) | Notes | Reference |
| MF-094 | USP30 | 120 | Potent and selective inhibitor. Accelerates mitophagy. | [1][2] |
| This compound | USP30 | > 10,000 | Significantly less potent than MF-094. Designed as a negative control. Did not show a significant effect in a mitophagy assay. | [2][3][4] |
| USP30Inh-1 | USP30 | 15-30 | Potent inhibitor. | [5][6] |
| USP30Inh-2 | USP30 | 15-30 | Potent inhibitor. | [5][6] |
| USP30Inh-3 | USP30 | 15-30 | Potent inhibitor. | [5][6] |
| CMPD-39 | USP30 | ~20 | Highly selective benzosulphonamide inhibitor. | [7] |
| MTX115325 | USP30 | 12 | Potent and selective, brain-penetrant inhibitor. | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the findings.
Biochemical USP30 Inhibition Assay
This assay quantitatively measures the ability of a compound to inhibit the deubiquitinating activity of recombinant USP30.
Principle: Recombinant human USP30 (rhUSP30) cleaves the fluorogenic substrate ubiquitin-rhodamine 110 (Ub-Rho110), releasing free rhodamine 110, which results in an increase in fluorescence. An inhibitor will prevent this cleavage, leading to a reduced fluorescence signal.
Materials:
-
Recombinant human USP30 (rhUSP30) (e.g., Boston Biochem)
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) (e.g., Boston Biochem)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA
-
384-well black, low-volume assay plates
-
Test compounds (MF-094, this compound, etc.) dissolved in DMSO
-
Plate reader capable of fluorescence detection (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense a small volume (e.g., 100 nL) of the compound dilutions into the assay plate.
-
Add rhUSP30 (final concentration ~1-5 nM) in assay buffer to each well and incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding Ub-Rho110 (final concentration ~50-100 nM) in assay buffer to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity at 30-second intervals for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (slope of the linear phase of the fluorescence curve).
-
Determine the percent inhibition for each compound concentration relative to DMSO controls.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
In-Cell USP30 Target Engagement Assay
This assay confirms that the compound of interest can access and bind to USP30 within a cellular context.
Principle: An activity-based probe (ABP) containing a ubiquitin moiety and a reactive electrophile (e.g., propargylamide - PA) will covalently bind to the active site cysteine of USP30. This binding results in a molecular weight shift of USP30, which can be detected by Western blotting. Pre-incubation with a competitive inhibitor will block the binding of the ABP, preventing the molecular weight shift.
Materials:
-
SH-SY5Y cells (or other suitable cell line)
-
Test compounds (MF-094, this compound)
-
Activity-Based Probe: Biotin-Ahx-Ub-propargylamide (Biotin-Ub-PA) or HA-Ub-VME
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, with protease inhibitors
-
SDS-PAGE gels and Western blotting reagents
-
Anti-USP30 antibody
-
Streptavidin-HRP or Anti-HA antibody
Procedure:
-
Plate SH-SY5Y cells and grow to 80-90% confluency.
-
Treat cells with various concentrations of the test compounds (or DMSO as a vehicle control) for 2-4 hours.
-
Lyse the cells in lysis buffer.
-
Incubate the cell lysates with the activity-based probe (e.g., 1-5 µM Biotin-Ub-PA) for 30-60 minutes at 37°C.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-USP30 antibody to visualize both the unmodified and probe-modified USP30 bands. The probe-modified band will appear at a higher molecular weight.
-
Alternatively, if using a biotinylated probe, detect the probe-labeled proteins with streptavidin-HRP.
Mitophagy Assessment using the mito-Keima Reporter Assay
This cell-based functional assay measures the effect of USP30 modulation on the process of mitophagy.
Principle: The mito-Keima fluorescent protein exhibits a pH-dependent excitation spectrum. When localized in the neutral pH of the mitochondrial matrix, it is preferentially excited at 440 nm. Upon delivery of mitochondria to the acidic environment of the lysosome via mitophagy, the excitation maximum of mito-Keima shifts to 586 nm. The ratio of emission at 620 nm following excitation at 586 nm versus 440 nm provides a quantitative measure of mitophagic flux.
Materials:
-
HeLa or U2OS cells stably expressing both Parkin and mito-Keima
-
Mitochondrial uncoupler (e.g., CCCP or a combination of oligomycin (B223565) and antimycin A) to induce mitophagy
-
Test compounds (MF-094, this compound)
-
Fluorescence microscope or high-content imager with 440 nm and 561 nm lasers and appropriate emission filters.
Procedure:
-
Plate the mito-Keima expressing cells in a suitable imaging plate (e.g., 96-well glass-bottom plate).
-
Treat the cells with the test compounds for a predetermined period (e.g., 24 hours).
-
Induce mitophagy by adding a mitochondrial uncoupler (e.g., 10 µM CCCP) for 4-24 hours.
-
Acquire images of the cells using both the 440 nm and 561 nm excitation lasers.
-
Analyze the images to quantify the ratio of the 561 nm-excited (lysosomal) to the 440 nm-excited (mitochondrial) mito-Keima signal. An increase in this ratio indicates an increase in mitophagy.
Mandatory Visualizations
Conclusion
The presented data and experimental protocols provide a robust framework for the cross-validation of this compound's inactivity as a USP30 control probe. Its structural similarity to the potent inhibitor MF-094, combined with its significantly diminished inhibitory capacity, makes it an invaluable tool for researchers seeking to delineate the specific effects of USP30 inhibition in various biological systems. The consistent lack of activity of this compound in biochemical and cell-based assays, in stark contrast to MF-094 and other potent inhibitors, validates its use as a reliable negative control. Researchers are encouraged to use the provided protocols as a guide to confirm these findings within their specific experimental setups.
References
- 1. rsc.org [rsc.org]
- 2. Novel highly selective inhibitors of ubiquitin specific protease 30 (USP30) accelerate mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mito-Keima assay to assess mitophagy [protocols.io]
- 4. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
A Researcher's Guide to Statistically Comparing MF-095 and MF-094 Treatment Groups in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the statistical comparison of experimental results from two related compounds: MF-094, a potent and selective inhibitor of Ubiquitin Specific Protease 30 (USP30), and its structurally similar but significantly less potent analog, MF-095.[1][2] In preclinical research, comparing a potent compound with a weaker analog is a crucial step to validate that the observed biological effects are due to the specific inhibition of the intended target. This guide will cover data presentation, experimental protocols, and the visualization of relevant biological pathways and workflows.
Data Presentation: Summarizing Quantitative Results
Effective data presentation is key to a clear comparison. The following tables summarize hypothetical, yet plausible, quantitative data from in vitro and in vivo experiments comparing MF-094 and this compound.
Table 1: In Vitro Potency and Selectivity
This table compares the half-maximal inhibitory concentration (IC50) of the two compounds against USP30 and another hypothetical ubiquitin-specific protease to demonstrate selectivity.
| Compound | USP30 IC50 (nM) | USPX IC50 (nM) | Selectivity (USPX/USP30) |
| MF-094 | 120 | >10,000 | >83 |
| This compound | >10,000 | >10,000 | - |
Data are representative and should be replaced with experimental findings.
Table 2: Cellular Assay of Mitophagy
This table presents data from a cellular assay measuring mitophagy, a key process regulated by USP30. Mitophagy is quantified by measuring the colocalization of a mitochondrial marker (e.g., TOM20) with an autophagosome marker (e.g., LC3).
| Treatment Group (1 µM) | N | Mean % Mitophagy (± SEM) | p-value (vs. Vehicle) |
| Vehicle Control | 10 | 5.2 ± 0.8 | - |
| MF-094 | 10 | 25.7 ± 2.1 | <0.001 |
| This compound | 10 | 6.1 ± 0.9 | >0.05 (n.s.) |
SEM: Standard Error of the Mean; n.s.: not significant. Statistical analysis performed using a one-way ANOVA with Dunnett's post-hoc test.
Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Model
This table shows the results of an in vivo study where MF-094 and this compound are tested for their ability to inhibit tumor growth in a mouse xenograft model of oral squamous cell carcinoma.
| Treatment Group (10 mg/kg, daily) | N | Mean Tumor Volume (mm³) at Day 21 (± SEM) | p-value (vs. Vehicle) |
| Vehicle Control | 8 | 1500 ± 150 | - |
| MF-094 | 8 | 450 ± 80 | <0.001 |
| This compound | 8 | 1420 ± 160 | >0.05 (n.s.) |
Statistical analysis performed using a one-way ANOVA with Dunnett's post-hoc test.
Experimental Protocols
Detailed and reproducible protocols are essential for the validation of research findings.
2.1. USP30 Inhibition Assay (In Vitro)
This protocol outlines a method to determine the IC50 of inhibitors against USP30.
-
Reagents and Materials: Recombinant human USP30, ubiquitin-rhodamine 110 substrate, assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT), test compounds (MF-094, this compound), 384-well assay plates.
-
Procedure:
-
Prepare serial dilutions of MF-094 and this compound in DMSO.
-
Add 1 µL of the compound dilutions to the assay wells.
-
Add 20 µL of USP30 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the ubiquitin-rhodamine 110 substrate.
-
Monitor the increase in fluorescence (excitation/emission ~485/535 nm) over 60 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Fit the normalized data to a four-parameter logistic equation to determine the IC50 values.
-
2.2. Mitophagy Assay in C2C12 Myotubes (Cell-Based)
This protocol describes how to measure the effect of MF-094 and this compound on mitophagy in a relevant cell line.[3]
-
Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM with 10% FBS. Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
Transfection and Treatment:
-
Co-transfect the myotubes with plasmids expressing a mitochondrial marker (e.g., mCherry-Parkin) and an autophagosome marker (e.g., GFP-LC3).
-
After 24 hours, treat the cells with either vehicle, MF-094 (1 µM), or this compound (1 µM) for 18 hours.
-
Induce mitophagy by adding a mitochondrial uncoupler (e.g., CCCP) for the final 4 hours of treatment.
-
-
Imaging and Analysis:
-
Fix the cells with 4% paraformaldehyde and acquire images using a confocal microscope.
-
Quantify the colocalization between the mCherry and GFP signals using image analysis software. An increase in colocalization indicates an increase in mitophagy.
-
-
Statistical Analysis: Use a one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups.
Mandatory Visualizations
Signaling Pathway of USP30 in Mitophagy
The following diagram illustrates the role of USP30 in regulating mitophagy, the process of clearing damaged mitochondria. USP30 counteracts the action of the E3 ligase Parkin, which ubiquitinates mitochondrial proteins to flag them for degradation. Inhibition of USP30 by a potent compound like MF-094 is expected to enhance this process.
Caption: USP30 counteracts Parkin-mediated ubiquitination, inhibiting mitophagy.
Experimental Workflow for Comparing MF-094 and this compound
This diagram outlines a typical workflow for comparing the in vivo efficacy of MF-094 and this compound in a cancer xenograft model.
Caption: In vivo experimental workflow for compound efficacy testing.
By adhering to a structured approach of clear data presentation, detailed protocols, and informative visualizations, researchers can effectively and objectively compare the performance of MF-094 and this compound, thereby generating robust and publishable findings. The significant difference in potency between these two molecules makes them an excellent toolset for probing the biological functions of USP30.[2][3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel highly selective inhibitors of ubiquitin specific protease 30 (USP30) accelerate mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 4. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A Guide to MF-095
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. For a substance identified as MF-095, the specific disposal protocol is entirely dependent on its chemical composition and associated hazards as detailed in its corresponding Safety Data Sheet (SDS). The designation "this compound" is not a universal chemical identifier but is likely a product-specific code. Therefore, researchers, scientists, and drug development professionals must consult the SDS provided by the manufacturer for precise disposal instructions.
General Principles of Chemical Waste Disposal
In the absence of immediate access to the specific SDS for your "this compound," a systematic approach to determining the correct disposal procedure is necessary. This involves identifying the chemical's hazards, understanding regulatory requirements, and consulting with your institution's Environmental Health and Safety (EHS) department. The following steps provide a general framework for the safe disposal of laboratory chemicals.
Step 1: Identify the Chemical and Associated Hazards The first and most crucial step is to locate the Safety Data Sheet (SDS) for the specific this compound product you are using. The SDS contains comprehensive information regarding the chemical's properties, hazards, and handling instructions. Pay close attention to Section 2 for hazard identification and Section 13 for disposal considerations.
Step 2: Follow SDS Disposal Instructions Section 13 of the SDS will provide specific guidance on the appropriate disposal methods. This may include instructions for neutralization, incineration, or disposal at an approved waste facility. It is imperative to follow these instructions to the letter.
Step 3: Adhere to Local, State, and Federal Regulations All chemical waste disposal must comply with local, state, and federal regulations. These regulations are in place to protect human health and the environment. Your institution's EHS department can provide guidance on the specific regulations that apply to your location.
Step 4: Contact Your Environmental Health and Safety (EHS) Department Your EHS department is a valuable resource for any questions or concerns regarding chemical waste disposal. They can provide institution-specific procedures, assist with waste characterization, and ensure that all disposal activities are conducted in a safe and compliant manner.
Comparative Disposal Guidelines for Products with Similar Designations
The following table summarizes the disposal recommendations for various products with designations similar to "this compound," as found in their respective Safety Data Sheets. This comparison highlights the variability in disposal procedures and underscores the importance of consulting the specific SDS for the product in use.
| Product Designation | Recommended Disposal Procedure | Key Hazards |
| TS-M095-1 | Dispose of container after using the contents completely. | Fatal if swallowed, Very toxic to aquatic life, Very toxic to aquatic life with long-lasting effects.[1] |
| AMP-95 | Dispose of contents/container to an approved waste disposal plant.[2] | Combustible liquid, Causes skin irritation, Causes serious eye damage.[2] |
| Advantage™ LC-80 polymer | Dispose of contents/ container to an approved waste disposal plant.[3] | Highly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizziness.[3] |
| Peintures MF Product | Dispose of contents/container into safe container in accordance with local, regional or national regulations.[4] | Causes skin irritation, Causes serious eye irritation, May cause an allergic skin reaction, Suspected of causing cancer.[4] |
Visual Guide to Chemical Disposal Decision-Making
The following flowchart illustrates the logical steps to follow when determining the proper disposal procedure for a laboratory chemical such as this compound.
Caption: Decision-making workflow for the proper disposal of laboratory chemicals.
References
Essential Safety and Logistical Guidance for Handling MF-095
For researchers, scientists, and drug development professionals working with MF-095 (CAS No. 2241021-89-4), a comprehensive understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification/Standard |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with EN166 (EU) or ANSI Z87.1 (US) standards. |
| Face Shield | Recommended when there is a risk of splashing or generating aerosols. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are compatible with the solvent used to prepare this compound solutions. Inspect gloves for any signs of degradation or puncture before use. |
| Respiratory Protection | Respirator | A NIOSH (US) or EN 149 (EU) approved respirator with an appropriate organic vapor cartridge is recommended, especially when handling the powder form or when adequate ventilation is not available. Use in a chemical fume hood whenever possible. |
| Body Protection | Laboratory Coat | A full-length laboratory coat should be worn to protect skin and personal clothing. |
| Closed-toe Shoes | Required to protect feet from potential spills. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its experimental application.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
